molecular formula C8H5ClIN3 B1416162 2-Chloro-8-iodoquinazolin-4-amine CAS No. 1107694-87-0

2-Chloro-8-iodoquinazolin-4-amine

Cat. No.: B1416162
CAS No.: 1107694-87-0
M. Wt: 305.5 g/mol
InChI Key: URMSTYNCTBKBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0) is a high-purity quinazoline derivative supplied for research and development purposes . This compound features a molecular formula of C 8 H 5 ClIN 3 and a molecular weight of 305.50 . The quinazoline core structure is recognized as a privileged scaffold in medicinal chemistry, and the presence of both chloro and iodo substituents at the 2 and 8 positions, respectively, makes this amine a versatile chemical intermediate for further synthetic exploration . The reactivity of the carbon-chlorine and carbon-iodine bonds enables sequential functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic substitution. This allows researchers to efficiently create diverse libraries of quinazoline-based compounds for screening in various therapeutic areas. As such, this compound serves as a critical building block in the synthesis of potential bioactive molecules and complex pharmaceutical intermediates . For safe handling and stability, the product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSTYNCTBKBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653122
Record name 2-Chloro-8-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107694-87-0
Record name 2-Chloro-8-iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-8-iodoquinazolin-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-8-iodoquinazolin-4-amine: Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following guide on this compound has been compiled from available scientific literature and chemical databases. Direct experimental data for this specific compound is limited. Therefore, some properties and protocols are inferred from closely related analogues. This document is intended for research and informational purposes only and should be used in conjunction with established laboratory safety protocols and practices.

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its pharmacological profile. This compound is a halogenated derivative of the 4-aminoquinazoline series, which is of significant interest to researchers in drug discovery. The presence of a chlorine atom at the 2-position and an iodine atom at the 8-position offers versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of novel compounds[2]. This guide provides a comprehensive overview of the known and extrapolated chemical properties, structural features, and a putative synthetic pathway for this compound.

Molecular Structure and Chemical Properties

The structural framework of this compound combines the key features of a 4-aminoquinazoline core with halogen substitutions that significantly influence its reactivity and potential for biological interactions.

Molecular Structure

The molecule consists of a fused pyrimidine and benzene ring system, forming the quinazoline core. An amine group is attached at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 8-position.

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₈H₅ClIN₃Based on chemical structure
Molecular Weight 305.51 g/mol Calculated from atomic weights
Appearance Likely a white to off-white solidAnalogy with similar compounds[5]
Melting Point Expected to be >200 °CHigh due to aromaticity and halogen bonding
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFCommon for heterocyclic compounds
Stability Stable under normal storage conditionsGeneral observation for similar structures[6]

Synthesis and Purification

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of halogenated quinazolines[7][8]. The proposed pathway starts from a readily available anthranilic acid derivative.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 2-Amino-3-iodobenzoic_acid 2-Amino-3-iodobenzoic acid 8-Iodoquinazoline-2,4-diol 8-Iodoquinazoline-2,4-diol 2-Amino-3-iodobenzoic_acid->8-Iodoquinazoline-2,4-diol Heat Urea Urea Urea->8-Iodoquinazoline-2,4-diol 2,4-Dichloro-8-iodoquinazoline 2,4-Dichloro-8-iodoquinazoline 8-Iodoquinazoline-2,4-diol->2,4-Dichloro-8-iodoquinazoline Reflux POCl3_DMF POCl₃ / cat. DMF POCl3_DMF->2,4-Dichloro-8-iodoquinazoline Target_Compound This compound 2,4-Dichloro-8-iodoquinazoline->Target_Compound Nucleophilic Substitution Ammonia Ammonia (e.g., in isopropanol) Ammonia->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Iodoquinazoline-2,4-diol

  • Combine 2-amino-3-iodobenzoic acid and urea in a 1:2 molar ratio in a round-bottom flask.

  • Heat the mixture at 180-190 °C for 4-5 hours.

  • Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with acetic acid or dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 8-Iodoquinazoline-2,4-diol.

Causality: The thermal condensation of an anthranilic acid derivative with urea is a standard method for the construction of the quinazoline-2,4-dione core. The basic workup helps to dissolve the product and remove non-acidic impurities, followed by precipitation upon acidification.

Step 2: Synthesis of 2,4-Dichloro-8-iodoquinazoline

  • To a flask containing 8-Iodoquinazoline-2,4-diol, add phosphorus oxychloride (POCl₃) in excess (e.g., 10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate formed is collected by filtration, washed with cold water until neutral, and dried.

Causality: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heterocyclic rings to chlorides. DMF acts as a catalyst to facilitate the reaction. The ice-water quench hydrolyzes the excess POCl₃ and precipitates the chlorinated product.

Step 3: Synthesis of this compound

  • Dissolve 2,4-Dichloro-8-iodoquinazoline in a suitable solvent such as isopropanol or THF.

  • Bubble ammonia gas through the solution or add a solution of ammonia in isopropanol at room temperature.

  • Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic substitution than the one at the 2-position. This regioselectivity allows for the selective amination at C4.

Reactivity and Potential Applications

The chemical structure of this compound provides two distinct reactive sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

Chemical Reactivity
  • Nucleophilic Aromatic Substitution at C2 : The chlorine atom at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) under appropriate conditions, typically requiring higher temperatures or catalysis compared to the C4 position.

  • Palladium-Catalyzed Cross-Coupling at C8 : The iodine atom at the 8-position is an excellent leaving group for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups.

Reactivity Start This compound C2-Cl C8-I Substituted_C2 2-Substituted-8-iodoquinazolin-4-amine Start:c2->Substituted_C2:w Nucleophilic Substitution (e.g., R-NH₂) Substituted_C8 2-Chloro-8-substituted-quinazolin-4-amine Start:c8->Substituted_C8:w Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases (e.g., Gefitinib, Erlotinib)[1][7]. The introduction of substituents at the C2 and C8 positions can modulate the compound's selectivity and potency for various biological targets.

  • Kinase Inhibitors : By analogy with other substituted quinazolines, derivatives of this compound could be explored as inhibitors of protein kinases such as EGFR, VEGFR, and Src family kinases[9].

  • Anticancer Agents : The quinazoline core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines[10][11].

  • Antimicrobial Agents : Quinazoline derivatives have also shown promise as antibacterial and antifungal agents[12][13].

The development of novel derivatives from this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Related compounds are known to be harmful if swallowed and can cause skin and eye irritation[4][14][15].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5][6].

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

  • ¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the quinazoline core. The carbons attached to the halogens and nitrogen atoms would have characteristic chemical shifts.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine and one iodine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the quinazoline ring, and C-Cl and C-I stretching vibrations.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel compounds with potential therapeutic applications. Its dual halogenation at positions 2 and 8 provides orthogonal handles for a wide range of chemical transformations. While direct experimental data is sparse, this guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related quinazoline derivatives, based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.

References

  • afl. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Chloro-5-iodo-4-quinazolinamine SDS, 1107694-85-8 Safety Data Sheets.
  • PubChem. (n.d.). 2-Chloro-8-iodo-3-methyl-quinazolin-4-one.
  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine.
  • MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • Amazon S3. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.
  • ResearchGate. (n.d.). Synthesis of the target compounds 4-8.
  • ChemicalBook. (n.d.). 59870-43-8(2-CHLOROQUINAZOLIN-4-AMINE) Product Description.
  • lookchem. (n.d.). 4-Quinazolinamine, 2-chloro-8-methoxy- Safety Data Sheets(SDS).
  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ScienceDirect. (2024, March 15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Chemsrc. (n.d.). 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8.
  • CAS Common Chemistry. (n.d.). N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine.
  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • National Institutes of Health. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity.
  • PubChemLite. (n.d.). 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3).
  • National Institutes of Health. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
  • PubMed. (2011, December 29). Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity.
  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.
  • PubChemLite. (n.d.). 8-chloro-2-methylquinazolin-4-amine (C9H8ClN3).
  • Benchchem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum.

Sources

Introduction: The Quinazoline Scaffold as a Pillar of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0): A Strategic Intermediate in Modern Drug Discovery

The quinazoline framework, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural rigidity, combined with its capacity for diverse substitutions, allows it to engage with a multitude of biological targets through specific and high-affinity interactions. This versatility has led to the development of numerous FDA-approved therapeutics for a range of diseases, most notably in oncology.[2][3][4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are prominent examples of quinazoline derivatives that function as potent tyrosine kinase inhibitors, fundamentally changing the treatment paradigm for certain cancers.[1][2][5] The core structure's success has spurred continuous research into novel derivatives, seeking to enhance potency, selectivity, and pharmacokinetic profiles. It is within this context of innovation that highly functionalized intermediates like this compound have become invaluable assets for drug discovery programs.

Compound Profile: this compound

This compound is a strategically designed synthetic building block. Its structure is adorned with three distinct functional groups—a primary amine at C4, a reactive chlorine atom at C2, and an iodine atom at C8—each offering a specific "handle" for subsequent chemical modification. This multi-functional design enables chemists to rapidly generate diverse libraries of compounds, exploring structure-activity relationships (SAR) in a systematic and efficient manner.

PropertyValueSource
CAS Number 1107694-87-0[6][7]
Molecular Formula C₈H₅ClIN₃[7]
Molecular Weight 305.51 g/mol [6]
IUPAC Name This compound[7]
Appearance Typically a solid powder[8]
Storage Recommended at 2-8°C, protected from light[8]

Synthetic Strategy and Chemical Reactivity

The synthesis of substituted quinazolines is a well-established field in organic chemistry, often commencing from derivatives of anthranilic acid.[9][10] The preparation of a multi-halogenated compound like this compound involves a sequence of controlled reactions designed to install the desired functionalities with high regioselectivity.

A plausible synthetic pathway would begin with a suitably substituted anthranilic acid derivative, proceeding through cyclization to form the quinazoline core, followed by sequential halogenation and amination steps. For instance, the synthesis of the related 4-chloro-8-iodoquinazoline has been achieved through regioselective metalation of a 4-chloroquinazoline precursor, followed by quenching the reaction with iodine.[1] The final amino group at the C4 position is typically introduced via nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline intermediate.

The reactivity of the quinazoline core is dictated by the electronic properties of its substituents. In a 2,4-dichloroquinazoline precursor, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at C2.[11][12] This enhanced reactivity is due to the greater electron deficiency at C4, a phenomenon rationalized by molecular orbital calculations that show a larger contribution of C4's orbitals to the Lowest Unoccupied Molecular Orbital (LUMO).[11] This inherent regioselectivity is a cornerstone of quinazoline chemistry, allowing for the selective introduction of an amino group at C4 while preserving the chloro group at C2 for subsequent modifications.

G cluster_start Starting Materials cluster_synthesis Core Synthesis & Functionalization cluster_product Target Compound A Substituted Anthranilic Acid B Cyclization (e.g., with urea) A->B Step 1 C Quinazoline-2,4-dione Intermediate B->C D Chlorination (e.g., POCl₃) C->D Step 2 E 2,4-Dichloro-8-iodoquinazoline (Key Precursor) D->E F Selective Amination (SNAr) (e.g., with NH₃ source) E->F Step 3 G This compound (CAS 1107694-87-0) F->G

Caption: Plausible synthetic workflow for this compound.

Application in Drug Discovery: A Trifunctional Linchpin

The true value of this compound lies in its role as a versatile intermediate. Each of its functional groups provides a distinct vector for chemical diversification, allowing researchers to probe the binding pockets of target proteins comprehensively.

  • C4-Amine: The 4-anilino moiety is a classic pharmacophore in kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the ATP-binding site.[1] While the primary amine in the parent compound is a starting point, it can be further elaborated through N-alkylation or N-arylation to optimize these interactions.

  • C2-Chloro Group: This position serves as a prime site for introducing a wide array of substituents via nucleophilic substitution. By reacting the C2-chloro group with various amines, thiols, or alcohols, chemists can install different chemical moieties that can extend into solvent-exposed regions or secondary binding pockets of a target enzyme, significantly impacting potency and selectivity.[10]

  • C8-Iodo Group: The iodine atom is an exceptionally useful handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings allow for the facile formation of carbon-carbon or carbon-nitrogen bonds. This enables the introduction of aryl, heteroaryl, or alkyl groups at the C8 position, providing a powerful strategy to explore regions of the target protein that are inaccessible from the C2 or C4 positions.

G cluster_mods Diversification Vectors cluster_outcomes Potential Outcomes Core This compound Privileged Scaffold C2 C2-Chloro (SNAr Reactions) Core->C2 Vector 1 C4 C4-Amine (N-Arylation/Alkylation) Core->C4 Vector 2 C8 C8-Iodo (Cross-Coupling) Core->C8 Vector 3 Potency Enhanced Potency C2->Potency NewIP Novel IP Space C2->NewIP Selectivity Improved Selectivity C4->Selectivity C4->NewIP PK Optimized PK/PD C8->PK C8->NewIP

Caption: Strategic diversification of the this compound scaffold.

The anticancer activity of quinazoline derivatives is well-documented, with many compounds exhibiting potent inhibitory effects on various cancer cell lines.[13] The modifications enabled by this trifunctional intermediate allow for the fine-tuning of these biological activities.

Compound Class/ExampleTarget/MechanismRepresentative IC₅₀ ValuesReference
N-Arylquinazoline AnalogsWRN Helicase Inhibitors0.05 µM (K562 cells)[14]
Quinazolinone-Azole HybridsAnticancer (Apoptosis)2.08 µM (HepG2 cells)[13]
6-Halo-2-phenyl-4-anilinoquinazolinesAntiproliferative2.0 µM (T98G cells)[1]
2-(amino)quinazolin-4(3H)-onesAnti-MRSA0.02 µM (MRSA USA300)[10]

Exemplary Experimental Protocols

The following protocols are representative methodologies for the modification of this compound, based on established literature procedures for analogous compounds.[1][11][15]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C8-iodo position.

Methodology:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C8-arylated product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the substitution of the C2-chloro group with a primary or secondary amine.

Methodology:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or n-butanol.

  • Reagent Addition: Add the desired amine nucleophile (1.5 - 2.0 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 6-24 hours. Microwave irradiation can often be used to accelerate this transformation significantly.[1]

  • Monitoring: Track the formation of the product and consumption of starting material via LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via silica gel chromatography or recrystallization.

  • Validation: Characterize the purified 2-amino-substituted product by NMR and MS to confirm its identity and purity.

Conclusion

This compound (CAS 1107694-87-0) is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. By providing three distinct and orthogonally reactive sites, it empowers researchers to efficiently synthesize and evaluate a vast chemical space of novel quinazoline derivatives. Its utility in building libraries for screening against critical disease targets, particularly in oncology and infectious diseases, underscores its importance. As the quest for more selective and potent therapeutics continues, the intelligent design and application of such multi-functional intermediates will remain a critical component of successful drug discovery campaigns.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health.
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). ResearchGate.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). ScienceDirect.
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (n.d.). National Institutes of Health.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). National Institutes of Health.
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.
  • 2-Chloro-8-iodo-3-methyl-quinazolin-4-one. (n.d.). PubChem.
  • 2-클로로-8-요오도퀴나졸린-4-아민 1107694-87-0 wiki. (n.d.). Guidechem.
  • 2-Chloroquinazolin-4-amine. (n.d.). PubChem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Institutes of Health.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (n.d.). National Institutes of Health.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health.
  • This compound. (n.d.). BLD Pharm.
  • 2-CHLOROQUINAZOLIN-4-AMINE Product Description. (n.d.). ChemicalBook.

Sources

Spectroscopic Characterization of 2-Chloro-8-iodoquinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, quinazoline derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities. The precise functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological properties, making the unambiguous characterization of these molecules a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-8-iodoquinazolin-4-amine, a key intermediate in the synthesis of novel therapeutic agents. While direct experimental spectra for this specific compound are not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust predictive framework for its characterization.

This document is designed for researchers, scientists, and drug development professionals, providing not only the expected data but also the underlying scientific reasoning for the interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound is presented below.

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Substituted Quinazolines for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[2] Molecules incorporating the quinazoline core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] This guide provides a detailed exploration of the key biological activities of substituted quinazolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Introduction: The Significance of the Quinazoline Core

First synthesized in 1895, the quinazoline scaffold is a fundamental building block found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[1] Its importance in drug discovery stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the active sites of enzymes and receptors. This inherent "drug-like" character has made it a focal point for the development of novel therapeutics targeting a range of diseases.[5] The diverse biological activities are achieved through various substitutions on the quinazoline core, which modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacological activity.[6]

Anticancer Activity: Targeting Cellular Proliferation

The most prominent therapeutic application of the quinazoline scaffold is in oncology.[7] Many quinazoline derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[6]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

EGFR_Pathway cluster_0 Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds ADP ADP Downstream Downstream Signaling (Ras-Raf-MAPK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) for EGFR Inhibitors

The development of potent EGFR inhibitors has been guided by extensive SAR studies. Key findings are summarized in the table below.

Position on Quinazoline CoreFavorable SubstituentsRationale
4 Anilino group (substituted)Forms crucial hydrogen bonds with the hinge region of the kinase domain.[6]
6, 7 Methoxy or other small alkoxy groupsEnhance binding affinity and solubility.
Aromatic ring of 4-anilino Electron-withdrawing groups (e.g., Cl, F)Can improve activity.[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A fundamental step in evaluating novel anticancer compounds is to determine their ability to inhibit cell growth. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinazoline against a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Substituted quinazolines have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8]

Proposed Mechanisms of Action

The antimicrobial effects of quinazolines are believed to stem from their ability to interfere with essential microbial processes. While the exact mechanisms are diverse and compound-specific, some proposed targets include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes disrupts DNA replication.

  • Dihydrofolate Reductase (DHFR): Blocking this enzyme interferes with folic acid synthesis, which is crucial for nucleotide synthesis.

  • Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the biosynthesis of peptidoglycan.

The following diagram outlines a general workflow for the screening of novel antimicrobial quinazolines.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Quinazoline Library PrimaryScreen Primary Screening (e.g., Agar Disc Diffusion) Synthesis->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active 'Hits' MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC->Mechanism Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MIC->Toxicity Lead Lead Compound Mechanism->Lead Toxicity->Lead

Caption: General workflow for antimicrobial screening of quinazoline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Objective: To determine the MIC of a substituted quinazoline against a specific bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory and CNS Activities

Beyond cancer and infectious diseases, the quinazoline scaffold has shown potential in treating inflammatory conditions and central nervous system disorders.[4][9]

Anti-inflammatory Effects

Certain substituted quinazolines have been found to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins.[10] Others may modulate the production of pro-inflammatory cytokines.

Central Nervous System Activity

The CNS effects of quinazolines are historically notable, with methaqualone (a sedative-hypnotic) being a well-known example. This activity is often mediated through interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Current research is exploring novel quinazoline derivatives for potential use as anticonvulsant and antipsychotic agents.[8]

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, synthetic accessibility, and pharmacological versatility ensure its place in the development of future therapeutics.[2] Current and future research efforts are focused on:

  • Developing multi-target quinazoline derivatives that can simultaneously modulate several disease-related pathways.

  • Synthesizing novel derivatives to overcome drug resistance, a significant challenge in both cancer and infectious disease treatment.

  • Employing computational methods to design quinazolines with improved potency and selectivity.

The continued exploration of the chemical space around the quinazoline nucleus holds immense promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). Retrieved January 19, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel quinazoline derivatives: key pharmacological activities.. (2024, October 16). Retrieved January 19, 2026, from [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • A review on biological activity of quinazolinones. (2020, December 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Deployment of 2-Chloro-8-iodoquinazolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Heterocyclic Building Block

This technical guide offers an in-depth exploration of 2-Chloro-8-iodoquinazolin-4-amine, a strategically functionalized heterocyclic scaffold poised for significant impact in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathways, chemical reactivity, and potential therapeutic applications of this versatile building block. The quinazoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3] The specific disubstitution pattern of this compound presents a unique opportunity for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for screening and optimization.

The Quinazoline Scaffold: A Cornerstone of Drug Discovery

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a common motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a suitable anchor for substituents to interact with biological targets. Notably, 4-anilinoquinazoline derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial mediators of cancer cell proliferation and angiogenesis.[1] The strategic placement of functional groups on the quinazoline ring system is paramount in dictating the potency and selectivity of these inhibitors.

Synthesis and Chemical Properties: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chloro group at the 2-position and the iodo group at the 8-position can be selectively addressed in subsequent chemical transformations, making it a highly valuable intermediate for the construction of complex molecules.

A related compound, 4-chloro-8-iodoquinazoline, has been successfully synthesized via a regioselective metalation and iodination strategy.[1] This approach highlights the feasibility of introducing the iodo group at the 8-position. The introduction of the 2-chloro and 4-amino functionalities could be achieved through established quinazoline chemistry, potentially involving a 2,4-dichloroquinazoline intermediate followed by a regioselective amination at the 4-position. The greater electrophilicity of the C4 position in 2,4-dichloroquinazolines generally leads to selective nucleophilic substitution at this site.

The distinct chemical nature of the C-Cl and C-I bonds is the cornerstone of this molecule's utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compared to the C-Cl bond.[4] This allows for the selective introduction of aryl, heteroaryl, amino, or alkynyl groups at the 8-position while leaving the 2-chloro substituent intact for subsequent modifications.

Conversely, the 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of a wide array of side chains at the 2-position, further expanding the chemical diversity of the resulting derivatives.

A Versatile Building Block for Drug Discovery

The orthogonal reactivity of this compound makes it an ideal scaffold for the development of compound libraries for high-throughput screening. The general workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_1 Sequential Functionalization Strategy A This compound B Palladium-Catalyzed Cross-Coupling at C8 A->B e.g., Suzuki, Buchwald-Hartwig, Sonogashira A->B D 8-Substituted-2-chloroquinazolin-4-amine Intermediate B->D B->D C Nucleophilic Aromatic Substitution at C2 F Diverse Library of Disubstituted Quinazolines C->F C->F D->C e.g., Amination, Alkoxylation D->C E 2-Substituted-8-iodoquinazolin-4-amine Intermediate

Caption: Sequential functionalization workflow for this compound.

This sequential approach allows for the systematic exploration of the chemical space around the quinazoline core, facilitating the identification of structure-activity relationships (SAR).

Potential Therapeutic Applications: Targeting Kinases and Beyond

Given the established role of the quinazoline scaffold in medicinal chemistry, derivatives of this compound hold promise in several therapeutic areas, most notably in oncology as kinase inhibitors.[5][6] The ability to introduce diverse substituents at both the 2 and 8 positions allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.

The development of novel 2-substituted quinazoline-4-amine derivatives has shown promise in identifying potent anticancer agents.[5] Furthermore, the quinazoline core has been incorporated into molecules with a range of other biological activities, including antimicrobial and anti-inflammatory properties.[2] The exploration of derivatives from this compound could therefore lead to the discovery of novel therapeutic agents in these areas as well.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for a key transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C8-iodo position, can be outlined based on established methods for similar substrates.[4]

General Protocol for Suzuki-Miyaura Coupling at the C8-Position:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted-2-chloroquinazolin-4-amine.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalystBaseSolventTemperature (°C)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O100
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF60

Conclusion

This compound represents a highly strategic and versatile building block in the medicinal chemist's toolbox. Its unique pattern of halogenation allows for selective and sequential functionalization, enabling the efficient synthesis of diverse libraries of novel quinazoline derivatives. The established importance of the quinazoline scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the significant potential of this compound in the quest for new and effective therapeutic agents. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and is anticipated to yield exciting new discoveries in the field of medicinal chemistry.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-iodoquinoxaline.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Synthesis of the target compounds 4-8. ResearchGate.
  • This compound. BLD Pharm.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOPscience.
  • Palladium-Catalyzed Reactions. MDPI.
  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central.
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed.
  • Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed.
  • Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. ResearchGate.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - NIH.
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar.
  • Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed.
  • 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3). PubChemLite.

Sources

A Technical Guide to the Synthesis of Novel 2-Chloro-8-iodoquinazolin-4-amine Analogs: A Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. The 2,4,8-trisubstituted quinazoline framework offers a versatile platform for drug discovery, with each position providing a vector for molecular diversification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide presents a comprehensive, field-proven strategy for the synthesis of novel 2-Chloro-8-iodoquinazolin-4-amine analogs. This core structure is strategically designed with three orthogonal points for chemical modification: the C4-amine, introduced via nucleophilic aromatic substitution (SNAr); the C8-iodo group, a handle for transition-metal-catalyzed cross-coupling reactions; and the C2-chloro atom, a less reactive but potential site for further functionalization. This document provides a detailed narrative of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols and mechanistic insights, intended for researchers and professionals in drug development.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[1] Their rigid bicyclic structure serves as an excellent template for designing molecules that can effectively interact with the active sites of various enzymes and receptors. A prime example of their therapeutic importance is their role as protein kinase inhibitors, with several approved drugs, such as Gefitinib and Erlotinib, targeting the epidermal growth factor receptor (EGFR) to treat various cancers.[2]

The this compound core is a particularly valuable intermediate for constructing libraries of potential drug candidates. The rationale behind this specific substitution pattern is threefold:

  • C4-Amine Moiety: The amine at the C4 position is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases. Variation of this amine substituent is a primary strategy for modulating potency and selectivity.

  • C8-Iodo Group: The iodine atom at the C8 position serves as a versatile synthetic handle. It is strategically placed to allow for the introduction of a wide array of substituents via well-established cross-coupling reactions, enabling exploration of the solvent-exposed region of the binding site.[3]

  • C2-Chloro Group: The chlorine atom at the C2 position, while less reactive than at C4, offers a potential site for late-stage functionalization or can be retained to influence the electronic properties of the quinazoline ring.

This guide will systematically detail a robust and reproducible synthetic pathway to this key intermediate and its subsequent diversification.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic analysis of the target analogs reveals a multi-step strategy starting from readily available precursors. The overall workflow is designed to first construct the core heterocyclic system and then sequentially install the key functionalities for diversification.

G Target Novel this compound Analogs Core This compound Core Target->Core Diversification (C4-Amine, C8-Iodo) Dichloro 2,4-Dichloro-8-iodoquinazoline Core->Dichloro Selective C4-Amination (SNAr) Quinazolinone 8-Iodoquinazolin-4(3H)-one Dichloro->Quinazolinone Chlorination (e.g., POCl₃) Precursor 2-Amino-3-iodobenzoic Acid Quinazolinone->Precursor Cyclization (e.g., with Formamide)

Caption: Retrosynthetic analysis of the target analogs.

The forward synthesis, therefore, commences with the synthesis of the key starting material, 2-amino-3-iodobenzoic acid. This is followed by the construction of the 8-iodoquinazolin-4(3H)-one ring system. Subsequent chlorination yields the highly reactive 2,4-dichloro-8-iodoquinazoline intermediate. A regioselective nucleophilic aromatic substitution (SNAr) at the C4 position installs the desired amine. Finally, diversification of the C8-iodo position via palladium-catalyzed cross-coupling reactions generates the final library of novel analogs.

Synthesis of the Core Scaffold: A Step-by-Step Approach

Step 1: Preparation of 2-Amino-3-iodobenzoic Acid

The synthesis of the crucial starting material, 2-amino-3-iodobenzoic acid, can be achieved from 2-aminobenzoic acid (anthranilic acid). A common method involves the diazotization of the amino group followed by a Sandmeyer-type reaction with potassium iodide.[3][4]

Reaction Scheme:

2-Aminobenzoic Acid → [Diazonium Salt] → 2-Amino-3-iodobenzoic Acid

Experimental Protocol:

  • Diazotization: Dissolve 2-aminobenzoic acid in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • The crude 2-amino-3-iodobenzoic acid product can be isolated by filtration and purified by recrystallization.

Step 2: Cyclization to 8-Iodoquinazolin-4(3H)-one

The construction of the quinazolinone ring is typically achieved by reacting the anthranilic acid derivative with a one-carbon source, such as formamide, in a cyclocondensation reaction.[5]

Reaction Scheme:

2-Amino-3-iodobenzoic Acid + Formamide → 8-Iodoquinazolin-4(3H)-one

Experimental Protocol:

  • Combine 2-amino-3-iodobenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-160 °C for 2-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid product, 8-iodoquinazolin-4(3H)-one, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Chlorination to 2,4-Dichloro-8-iodoquinazoline

The conversion of the quinazolinone to the key 2,4-dichloro intermediate is a critical step that activates the C2 and C4 positions for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

Reaction Scheme:

8-Iodoquinazolin-4(3H)-one + POCl₃ → 2,4-Dichloro-8-iodoquinazoline

Mechanistic Insight: The reaction with POCl₃ proceeds in two main stages.[6] Initially, the quinazolinone oxygen attacks the phosphorus atom, leading to the formation of a phosphorylated intermediate. This intermediate is then attacked by a chloride ion at the C4 position, leading to the formation of the 4-chloroquinazoline. A second chlorination event at the C2 position (formerly the amide carbonyl) yields the 2,4-dichloro product. Heating is required to drive the reaction to completion.[6]

Experimental Protocol:

  • Carefully add 8-iodoquinazolin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser and a gas trap for HCl fumes. A small amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The 2,4-dichloro-8-iodoquinazoline product will precipitate as a solid.

  • Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Regioselective C4-Amination

The introduction of the amine at the C4 position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. A key feature of the 2,4-dichloroquinazoline system is the significantly higher reactivity of the C4 position towards nucleophilic attack compared to the C2 position.[1][8]

Mechanistic Rationale for Regioselectivity: DFT calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][8] This inherent electronic preference allows for highly selective mono-amination at the C4 position under controlled conditions.

G Dichloro 2,4-Dichloro-8-iodoquinazoline Intermediate Meisenheimer Complex (Attack at C4 favored) Dichloro->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate Product This compound Intermediate->Product Chloride Elimination

Caption: C4-selective nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

  • Dissolve the 2,4-dichloro-8-iodoquinazoline (1.0 eq) in a suitable solvent such as 2-propanol, dioxane, or THF.[8]

  • Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a few hours to overnight. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with water. The desired this compound product often precipitates and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent, washed with brine, dried, and purified by column chromatography on silica gel.

Diversification of the Core Scaffold

With the this compound core in hand, the next stage is to introduce diversity at the C8 position to explore structure-activity relationships (SAR).

C8-Arylation/Alkynylation via Suzuki-Miyaura and Sonogashira Coupling

The C8-iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups, while the Sonogashira coupling enables the installation of terminal alkynes.[3]

Reaction Principle (Suzuki-Miyaura): The reaction involves a catalytic cycle with a palladium(0) complex. Key steps include the oxidative addition of the iodoquinazoline to the Pd(0) catalyst, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

G Core This compound PdCatalyst Pd(0) Catalyst + Base Core->PdCatalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->PdCatalyst Product 2-Chloro-8-arylquinazolin-4-amine PdCatalyst->Product Suzuki Coupling

Caption: Diversification at C8 via Suzuki-Miyaura coupling.

Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a reaction vessel, add the this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water or DMF.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired C8-aryl analog.

Data Presentation: Representative Analogs

The following table summarizes representative analogs that can be synthesized using the described methodologies, highlighting the versatility of the approach.

EntryC4-Amine Substituent (R¹)C8-Aryl Substituent (R²)Method for C8Yield (%)
1-NH-CH₃PhenylSuzuki75-85
2-NH-Cyclopropyl3-PyridylSuzuki70-80
3Morpholino4-MethoxyphenylSuzuki80-90
4-NH-(4-fluorophenyl)Thiophen-2-ylSuzuki65-75
5-NH-CH₂CH₂OHPhenylethynylSonogashira60-70
6Piperidin-1-ylFuran-3-ylSuzuki72-82

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Conclusion

This technical guide outlines a robust and highly adaptable synthetic strategy for the preparation of novel this compound analogs. By leveraging a logical sequence of cyclization, chlorination, regioselective amination, and palladium-catalyzed cross-coupling, this methodology provides a powerful platform for generating diverse libraries of quinazoline-based compounds. The strategic inclusion of orthogonal synthetic handles at the C4 and C8 positions allows for extensive exploration of structure-activity relationships, making this approach highly valuable for researchers, scientists, and professionals engaged in the discovery and development of new kinase inhibitors and other targeted therapeutics. Each protocol described herein is designed to be self-validating, with clear mechanistic principles supporting the experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery setting.

References

  • Sánchez, A. et al. (2018). Nucleophilic Aromatic Substitution Reactions of 4-chloroquinazoline toward Aniline and Hydrazine. Journal of Physical Organic Chemistry. Available at: [Link]

  • Rojas, L. J. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.[6][10] Available at: [Link]

  • Arnott, E. A. et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.[6] Available at: [Link]

  • Mphahlele, M. J. et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.[3] Available at: [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. Organic Syntheses.[4] Available at: [Link]

  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available at: [Link]

  • Al-Otaibi, J. S. et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.[11] Available at: [Link]

  • Wang, D. & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate.[7] Available at: [Link]

  • Google Patents. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
  • Rojas, L. J. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.[1][8] Available at: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.[1][8] Available at: [Link]

  • Miller, D. D. et al. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters. Available at: [Link]

  • Kamal, A. et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Al-Dhfyan, A. et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.[1] Available at: [Link]

  • ResearchGate. (2014). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[9] Available at: [Link]

  • Singh, T. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.[2] Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-8-iodoquinazolin-4-amine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinazoline ring system has established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[1][2] A multitude of clinically approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the scaffold's therapeutic significance, particularly in oncology.[3][4] These inhibitors primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in a variety of cancers.[2][5]

This technical guide focuses on a particularly versatile building block for the next generation of kinase inhibitors: 2-Chloro-8-iodoquinazolin-4-amine . The strategic placement of three distinct functional handles—an amine at C4, a chloro group at C2, and an iodo group at C8—offers medicinal chemists a powerful platform for combinatorial library synthesis and systematic structure-activity relationship (SAR) studies. The differential reactivity of the chloro and iodo substituents allows for sequential, regioselective derivatization, providing a gateway to novel chemical space and the development of highly potent and selective kinase inhibitors.

Synthesis of the Core Building Block: A Multi-Step Approach to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The following proposed synthetic route is based on established and reliable chemical transformations reported in the literature for analogous systems.

Synthesis_of_2_Chloro_8_iodoquinazolin_4_amine A 2-Aminobenzoic Acid B 2-Amino-3-iodobenzoic Acid A->B Iodination (I2, H2O2, Acetic Acid) C 8-Iodo-2,4(1H,3H)-quinazolinedione B->C Cyclization (Urea, heat) D 2,4-Dichloro-8-iodoquinazoline C->D Chlorination (POCl3, heat) E This compound D->E Regioselective Amination (NH3 or equivalent)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-3-iodobenzoic Acid

The synthesis commences with the iodination of 2-aminobenzoic acid. While methods for the synthesis of 2-amino-5-iodobenzoic acid are well-documented, the synthesis of the 3-iodo isomer requires careful regiocontrol.[6][7]

Protocol:

  • To a stirred solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add molecular iodine (0.5 equivalents).

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-3-iodobenzoic acid.[7]

Causality: The use of hydrogen peroxide as an oxidizing agent in an acidic medium generates an electrophilic iodine species in situ, which then undergoes electrophilic aromatic substitution on the electron-rich aniline ring. The directing effect of the amino and carboxylic acid groups favors substitution at the 3- and 5-positions. Careful control of stoichiometry and reaction time is necessary to favor the mono-iodinated product.

Step 2: Cyclization to 8-Iodo-2,4(1H,3H)-quinazolinedione

The resulting 2-amino-3-iodobenzoic acid is then cyclized with urea to form the quinazolinedione ring system. This is a common and robust method for the formation of the quinazoline core.[8]

Protocol:

  • Thoroughly mix 2-amino-3-iodobenzoic acid (1 equivalent) and urea (3-5 equivalents).

  • Heat the mixture to 180-200°C for 2-3 hours. The mixture will melt, and ammonia will be evolved.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 8-iodo-2,4(1H,3H)-quinazolinedione.

  • Filter the solid, wash with water, and dry to obtain the desired product.

Causality: At high temperatures, urea decomposes to isocyanic acid, which is the reactive species. The amino group of the anthranilic acid derivative attacks the isocyanic acid, followed by an intramolecular cyclization and loss of water to form the stable quinazolinedione ring.

Step 3: Chlorination to 2,4-Dichloro-8-iodoquinazoline

The quinazolinedione is then converted to the highly reactive 2,4-dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][9][10]

Protocol:

  • To a flask containing 8-iodo-2,4(1H,3H)-quinazolinedione (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110°C) for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield 2,4-dichloro-8-iodoquinazoline.[9]

Causality: POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds through the formation of phosphorylated intermediates, which are then displaced by chloride ions to give the dichloroquinazoline.[4] The addition of DMF can catalyze the reaction.

Step 4: Regioselective Amination to this compound

The final step involves a regioselective nucleophilic aromatic substitution (SₙAr) at the C4 position of the 2,4-dichloro-8-iodoquinazoline. The C4 position is more activated towards nucleophilic attack than the C2 position.[11][12]

Protocol:

  • Dissolve 2,4-dichloro-8-iodoquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

  • Bubble ammonia gas through the solution at 0-10°C or use a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol). Alternatively, an ammonia equivalent like LiN(SiMe₃)₂ can be used.[13]

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with water or a non-polar solvent to remove any salts.

  • Filter and dry the solid to obtain this compound.

Causality: The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom at position 3 makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack by ammonia compared to the C2 position.[11][12]

Derivatization Strategies: Unleashing the Potential of the Building Block

The true utility of this compound lies in its capacity for sequential, regioselective derivatization at the C2 and C8 positions. The significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the key to this strategy.

Suzuki-Miyaura Coupling at the C8-Iodo Position

The C8-iodo bond is significantly more reactive than the C2-chloro bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the selective introduction of a wide range of aryl and heteroaryl groups at the C8 position.

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C8-arylated product.

Causality: The oxidative addition of the C-I bond to the Pd(0) catalyst is much faster than the oxidative addition of the C-Cl bond, leading to high regioselectivity for the C8 position.

Buchwald-Hartwig Amination at the C2-Chloro Position

Following the derivatization at the C8 position, the C2-chloro group can be functionalized via a Buchwald-Hartwig amination reaction. This allows for the introduction of a diverse range of primary and secondary amines.

Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add the C8-substituted 2-chloroquinazolin-4-amine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu, 1.5-2.5 equivalents).

  • Add an anhydrous, aprotic solvent such as dioxane or toluene.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to 90-120°C and stir until completion.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the C2-aminated product.

Causality: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and can depend on the steric and electronic properties of the amine and the quinazoline substrate.

Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the SAR for a given kinase target. The following table summarizes general SAR trends observed for quinazoline-based kinase inhibitors, particularly those targeting EGFR.

PositionSubstitutionGeneral Effect on ActivityRationale
C4 Substituted anilinesCrucial for ATP-competitive inhibition. The aniline moiety often forms a key hydrogen bond with a conserved residue in the hinge region of the kinase domain.[1][3]The nature and substitution pattern of the aniline ring significantly impact potency and selectivity. Small, hydrophobic groups are often favored.
C2 Small alkyl or amino groupsCan modulate solubility and potency. Can be used to introduce vectors for further functionalization or to probe for additional interactions in the ATP-binding site.This position is often directed towards the solvent-exposed region of the ATP-binding pocket.
C8 Aryl or heteroaryl groupsCan significantly enhance potency and selectivity by accessing a deeper pocket in the kinase domain. Can also be used to modulate pharmacokinetic properties.[1]The introduction of bulky or specific functional groups at this position can lead to interactions with non-conserved residues, thereby improving selectivity.

Illustrative Signaling Pathway: EGFR Inhibition

Many kinase inhibitors derived from the quinazoline scaffold are potent inhibitors of the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Quinazoline Inhibitor (e.g., derived from This compound) Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2: Simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized kinase inhibitors, a variety of in vitro assays can be employed. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol for a Generic TR-FRET Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and a surfactant like Brij-35).

    • Prepare solutions of the recombinant kinase, the biotinylated substrate peptide, and ATP in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Perform serial dilutions of the test compound in DMSO.

    • In a 384-well microplate, add a small volume of the diluted test compound.

    • Add the kinase and biotinylated substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

    • Calculate the ratio of the two emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: In the absence of an inhibitor, the kinase phosphorylates the biotinylated substrate. The europium-labeled antibody binds to the phosphorylated substrate, and the streptavidin-APC binds to the biotin. This brings the europium donor and the APC acceptor into close proximity, resulting in a high FRET signal. An effective inhibitor prevents substrate phosphorylation, thus disrupting the FRET signal in a concentration-dependent manner.

Conclusion

This compound represents a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its unique substitution pattern allows for a logical and efficient exploration of chemical space through regioselective derivatization. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the synthesis and elaboration of this core, enabling the development of the next generation of targeted therapeutics.

References

  • ANGION BIOMEDICA CORPOR
  • El-Sayed, N. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(1), 1-21. [Link]

  • Yu, Y. J., Zhang, C. M., & Liu, Z. P. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-cancer agents in medicinal chemistry, 12(4), 391–406. [Link]

  • Nippon Nohyaku Co., Ltd. (2004). 2-aminobenzoic acid derivative and method for producing the same. JP2004043474A.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Nippon Nohyaku Co., Ltd. (2007). Method for producing 2-amino-5-iodobenzoic acid. US7378546B2.
  • Henary, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5948. [Link]

  • Clarke, D. G., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(26), 7552–7555. [Link]

  • Hassan, A., et al. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of Molecular Structure, 1272, 134177. [Link]

  • Clarke, D. G., & Finlay, G. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Abdelgawad, M. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(16), 4991. [Link]

  • Mphahlele, M. J. (2010). Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron, 66(42), 8261–8266.
  • Abd El-Karim, S. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2275. [Link]

  • Lee, J. H., et al. (2006).
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinolines en route to novel 4-anilinoquinolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 245-255. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Xi'an Jiaotong University. (2012). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Henary, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5948. [Link]

  • Arnott, G., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Iowa Research Online. (2020). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. [Link]

  • Al-Omary, F. A. M., et al. (2019). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 4(2), 3033–3046. [Link]

  • Anhui Medical University. (2010). Preparation of 2,4-dichloroquinazoline. CN101475537A.
  • Demange, L., et al. (2005). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of medicinal chemistry, 48(6), 1979–1982. [Link]

  • Kita, Y., et al. (2014). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 19(9), 13417–13427. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(11), 3169. [Link]

  • Hanwha Chemical Corporation. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. KR20070065654A.
  • Henary, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5948. [Link]

  • Fantin, M., et al. (2017). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 22(10), 1664. [Link]

  • Kim, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]

  • Chen, C. H., et al. (2014). Quinazoline compounds as kinase inhibitors. US8785459B2.
  • Chen, C. H., et al. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. US9388160B2.
  • Gao, X., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 48(2), 1-6. [Link]

  • Li, G., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9379. [Link]

  • Henary, M., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5948. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic letters, 3(21), 3417–3419. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Gaponov, K. V., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4880. [Link]

  • Melato, L., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1088550. [Link]

  • Wang, Y., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1421. [Link]

  • Reddy, T. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic letters, 7(12), 2425–2428. [Link]

  • Li, J., et al. (2022). Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. Tetrahedron Letters, 97, 153782. [Link]

  • Forgacs, D., et al. (2020). Inhibition of the urea cycle by the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin increases serum ammonia levels in mice. The Journal of biological chemistry, 295(40), 13783–13796. [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-8-iodoquinazolin-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-8-iodoquinazolin-4-amine, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for each stage of the synthesis.

Introduction: The Significance of Substituted Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, 2,4-substituted quinazolines are renowned for their ability to act as kinase inhibitors by targeting the ATP-binding site of enzymes such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The strategic placement of halogen atoms, such as chlorine and iodine, on the quinazoline ring allows for fine-tuning of the molecule's electronic properties and provides handles for further chemical modification through cross-coupling reactions. This compound is a valuable building block, with the 4-amino group providing a key interaction point within the kinase hinge region, the 2-chloro substituent offering a site for diversification, and the 8-iodo group enabling the introduction of various functionalities via Suzuki, Sonogashira, or other palladium-catalyzed coupling reactions.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core quinazoline ring system, followed by functionalization. The overall synthetic workflow can be visualized as follows:

G A 2-Amino-3-iodobenzoic Acid B 8-Iodoquinazoline-2,4-diol A->B Cyclocondensation (Formamide) C 2,4-Dichloro-8-iodoquinazoline B->C Chlorination (POCl3, DMF) D This compound C->D Selective Amination (Ammonia) G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination A 2-Amino-3-iodobenzoic Acid + Formamide B N-Formyl Intermediate A->B Acylation C Cyclized Intermediate B->C Intramolecular Cyclization D 8-Iodoquinazoline-2,4-diol C->D Tautomerization E 8-Iodoquinazoline-2,4-diol + POCl3/DMF F Vilsmeier Reagent Formation G Chlorination at C4 F->G Electrophilic Attack H Chlorination at C2 G->H Second Chlorination I 2,4-Dichloro-8-iodoquinazoline J 2,4-Dichloro-8-iodoquinazoline + NH3 K Meisenheimer Complex at C4 J->K Nucleophilic Attack L Loss of Cl- K->L Aromatization M This compound

N-Arylation of 4-Chloroquinazolines: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, 4-anilinoquinazolines have garnered significant attention, particularly in oncology, for their ability to inhibit key receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β.[1] The critical synthetic step in accessing this privileged structure is the N-arylation of a 4-chloroquinazoline precursor. This guide provides an in-depth exploration of the prevalent methodologies for this transformation, offering detailed protocols and insights into the rationale behind experimental choices for researchers in drug discovery and chemical development.

Introduction: The Significance of the C-N Bond in Quinazoline Chemistry

The formation of the C4-N bond between the quinazoline core and an aniline derivative is a pivotal transformation that dictates the biological activity of the final compound. Marketed cancer therapeutics such as Gefitinib, Erlotinib, and Lapatinib all feature the 4-anilinoquinazoline pharmacophore, underscoring the importance of efficient and versatile synthetic routes to this class of molecules.[2] The primary challenge in this synthesis lies in the nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring, which can be influenced by the electronic nature of both the quinazoline substrate and the aniline coupling partner.

Core Methodologies for N-Arylation

The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is predominantly achieved through two main strategies: uncatalyzed nucleophilic substitution, often enhanced by microwave irradiation, and transition-metal-catalyzed cross-coupling reactions.

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Microwave irradiation has emerged as a powerful tool to accelerate the direct SNAr reaction between 4-chloroquinazolines and anilines.[3] This method often provides significant advantages over classical thermal heating, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[4]

Causality Behind Experimental Choices:

  • Solvent System: A mixture of THF and water is frequently employed.[1][2] THF helps to solubilize the organic starting materials, while water can facilitate the reaction and is a more environmentally benign solvent.

  • Base: While some protocols proceed under base-free conditions, particularly with electron-rich anilines, the addition of a mild base like sodium acetate (NaOAc) can be beneficial, especially for less reactive anilines.[1]

  • Microwave Energy: Microwaves directly and efficiently heat the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate. This allows for the successful coupling of even sterically hindered or electronically deactivated anilines that react poorly under conventional heating.[2]

Application Note & Protocol 1: Microwave-Mediated N-Arylation of 4-Chloroquinazolines (Base-Free)

This protocol describes a rapid and efficient base-free method for the N-arylation of 4-chloroquinazolines using microwave irradiation.

Materials:

  • Substituted 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add the 4-chloroquinazoline (e.g., 0.5 mmol, 1.0 equiv) and the corresponding aniline (0.6 mmol, 1.2 equiv).

  • Add a 1:1 mixture of THF and deionized water (4 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes). Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by silica gel column chromatography to afford the desired 4-anilinoquinazoline.

Expected Results: This method is generally effective for a wide range of anilines, including those with electron-donating and moderately electron-withdrawing substituents, providing the N-arylated products in good to excellent yields (60-96%).[2]

Transition-Metal-Catalyzed N-Arylation

For challenging substrates, such as electron-poor anilines or sterically demanding coupling partners, transition-metal catalysis offers a robust and highly effective alternative. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] It involves the use of a palladium catalyst and a phosphine ligand to couple an aryl halide with an amine.

Causality Behind Experimental Choices:

  • Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used as the precatalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the reaction. Ligands like X-Phos are often employed as they facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base, such as KOt-Bu or Cs₂CO₃, is required to deprotonate the aniline and generate the active amine nucleophile.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Application Note & Protocol 2: Buchwald-Hartwig N-Arylation of 4-Chloroquinazolines

This protocol provides a general procedure for the Palladium-catalyzed N-arylation of 4-chloroquinazolines.

Materials:

  • Substituted 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • X-Phos (0.10 equiv)

  • KOt-Bu (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv), X-Phos (0.10 equiv), and KOt-Bu (1.5 equiv).

  • Add the 4-chloroquinazoline (1.0 equiv) and the aniline (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[7] While historically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.

Causality Behind Experimental Choices:

  • Catalyst: A copper(I) source, such as CuI or CuBr, is commonly used.[8]

  • Ligand: In many cases, the reaction can proceed without a ligand, but the addition of ligands such as 1,10-phenanthroline can improve the reaction efficiency.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is typically required.[8]

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often used.[8]

Data Presentation: Comparison of Reaction Conditions

Methodology Catalyst/Promoter Base Solvent Temperature Reaction Time Advantages Disadvantages
Classical SNAr NoneOften required2-Propanol, EthanolReflux12-24 hSimple setupLong reaction times, lower yields[3][4]
Microwave SNAr MicrowaveOften base-freeTHF/H₂O100-120 °C10-30 minRapid, high yields, green solvent[1][2]Requires specialized equipment
Buchwald-Hartwig Pd(OAc)₂ / X-PhosKOt-Bu, Cs₂CO₃Toluene, Dioxane80-110 °C2-12 hBroad substrate scope, high yields[6]Expensive catalyst/ligand, air-sensitive
Ullmann Condensation CuI, CuBrK₂CO₃, Cs₂CO₃DMSO, DMF100-140 °C12-24 hInexpensive catalyst[8]Often requires higher temperatures

Visualizing Reaction Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants (4-Chloroquinazoline, Aniline) add_reagents Add Solvent & Other Reagents (Catalyst, Base) start->add_reagents setup_vessel Assemble Reaction Vessel (Microwave Vial / Schlenk Tube) add_reagents->setup_vessel heating Heating (Microwave or Oil Bath) setup_vessel->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring Periodic Sampling monitoring->heating Incomplete cooling Cool to RT monitoring->cooling Complete quench_extract Quench & Extract cooling->quench_extract purify Column Chromatography quench_extract->purify end_node Pure 4-Anilinoquinazoline purify->end_node

Caption: General experimental workflow for the N-arylation of 4-chloroquinazolines.

catalytic_cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)(Cl)L₂) pd0->oxidative_addition + Ar-Cl ligand_exchange Amine Coordination & Deprotonation oxidative_addition->ligand_exchange + R'-NH₂ - Cl⁻ amido_complex Ar-Pd(II)(NHR')L₂ ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The N-arylation of 4-chloroquinazolines is a well-established yet continuously evolving field. While microwave-assisted SNAr reactions offer a rapid and often high-yielding approach, the robustness and broad substrate scope of Palladium-catalyzed methods like the Buchwald-Hartwig amination make them indispensable for complex targets. The choice of method ultimately depends on the specific substrates, available equipment, and desired scale of the reaction. Future research will likely focus on developing even more efficient and sustainable catalytic systems, including the use of non-precious metal catalysts and reactions in greener solvents, to further streamline the synthesis of these vital medicinal compounds.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Zhang, D., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]

  • Zhang, D., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. MDPI. [Link]

  • Liu, Q., et al. (2013). Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 2838-2845. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: 2-Chloro-8-iodoquinazolin-4-amine as a Versatile Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline framework is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to form the structural core of numerous biologically active compounds.[1] This benzo-fused N-heterocyclic structure is particularly prominent in oncology, forming the backbone of several FDA-approved targeted therapies.[2] Drugs such as gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb) are all 4-anilinoquinazoline derivatives that function by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in malignant tumors.[1][3][4]

The strategic value of 2-Chloro-8-iodoquinazolin-4-amine lies in its design as a highly versatile synthetic intermediate. It presents chemists with two orthogonally reactive halogenated positions: a carbon-iodine bond at the C8 position and a carbon-chlorine bond at the C2 position. This differential reactivity allows for a programmed, regioselective approach to molecular elaboration, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed overview of the applications and protocols for leveraging this powerful building block in the discovery of novel kinase inhibitors and other potential anticancer agents.

Section 1: Chemical Properties and Regioselective Reactivity

This compound is a solid compound whose utility is defined by the distinct chemical nature of its two halogen substituents.

PropertyValue
Chemical Formula C₈H₅ClIN₃
Molecular Weight 321.51 g/mol
CAS Number 1107694-87-0
Appearance Off-white to yellow solid
Key Reactive Sites C8-I, C2-Cl, 4-NH₂

The cornerstone of this reagent's application is the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.[5] This reactivity gap enables chemists to selectively functionalize the C8 position via reactions like Suzuki-Miyaura or Sonogashira coupling, leaving the C2-chloro group intact for subsequent modifications.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol C8 C8-I Bond (Highly Reactive) - Suzuki Coupling - Sonogashira Coupling - Heck Coupling C2 C2-Cl Bond (Less Reactive) - Nucleophilic Aromatic Substitution (SNAr) - Suzuki Coupling (harsher conditions) N4 4-NH2 Group (Nucleophilic) - N-Arylation - Acylation / Sulfonylation

Caption: Reactivity map of this compound.

Section 2: Application in the Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline scaffold has been extensively explored for its ability to inhibit RTKs. These enzymes play a critical role in cell signaling pathways that govern proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.[1][6] Quinazoline-based inhibitors typically act as ATP competitors, binding to the hinge region of the kinase's ATP-binding pocket.

Derivatives of this compound are designed to target these kinases. Substituents introduced at the C8 position can extend into solvent-exposed regions or form additional interactions within the active site, potentially enhancing potency or conferring selectivity. The group at the C2 position can be modified to fine-tune solubility, metabolic stability, or to probe for further interactions.[7] For instance, derivatization of the closely related 4-chloro-8-iodoquinazoline has been used to synthesize analogs of Verubulin, a compound that acts as a tubulin polymerization inhibitor.[1]

GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates APOPTOSIS Apoptosis EGFR->APOPTOSIS Inhibition Leads to RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF Signals to PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT Signals to PROLIFERATION Cell Proliferation, Survival, Angiogenesis RAS_RAF->PROLIFERATION PI3K_AKT->PROLIFERATION INHIBITOR Quinazoline Inhibitor (Derived from Scaffold) INHIBITOR->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and point of inhibition.

Section 3: Experimental Protocols

The following protocols provide a framework for the sequential functionalization of this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the selective arylation or vinylation at the C8 position, leveraging the higher reactivity of the C-I bond.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds.[8] The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-I bond. A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (3.0 equiv).

  • Add the palladium catalyst (and ligand, if used).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

START 1. Combine Reagents (Scaffold, Boronic Acid, Base, Catalyst) in Schlenk Flask INERT 2. Evacuate & Backfill with Inert Gas (3x) START->INERT SOLVENT 3. Add Degassed Solvent INERT->SOLVENT HEAT 4. Heat & Stir (80-100 °C) SOLVENT->HEAT MONITOR 5. Monitor Reaction (TLC / LC-MS) HEAT->MONITOR MONITOR->HEAT Incomplete WORKUP 6. Workup (Cool, Dilute, Filter) MONITOR->WORKUP Complete PURIFY 7. Purify (Column Chromatography) WORKUP->PURIFY PRODUCT 8-Aryl-2-chloro quinazolin-4-amine PURIFY->PRODUCT

Caption: Workflow for C8-selective Suzuki-Miyaura coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the substitution of the C2-chloro group with a nucleophile, typically an amine, after the C8 position has been functionalized.

Rationale: The C2 position of the quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack. This reaction is often performed after the Suzuki coupling and typically requires heat to overcome the higher activation energy associated with breaking the C-Cl bond compared to the C-I bond. An appropriate base may be used to deprotonate the incoming nucleophile or scavenge the HCl byproduct.

Materials:

  • 8-Aryl-2-chloroquinazolin-4-amine (product from Protocol 1)

  • Primary or secondary amine (1.5-2.0 equivalents)

  • Solvent such as n-butanol, isopropanol, or DMF

  • Optional: A non-nucleophilic base like diisopropylethylamine (DIPEA)

Procedure:

  • In a sealed tube or round-bottom flask with a condenser, dissolve the 8-Aryl-2-chloroquinazolin-4-amine (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (1.5-2.0 equiv) and the base (if used).

  • Heat the mixture to reflux (typically 100-140 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water.

  • The organic layer is then washed, dried, and concentrated, followed by purification via column chromatography or recrystallization.

Section 4: Summary of Reaction Parameters and Characterization

The successful synthesis and characterization of novel derivatives are paramount. The table below summarizes typical conditions, and the subsequent products must be validated using standard analytical methods.

Reaction TypePositionCatalyst/ReagentBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura C8Pd(PPh₃)₄ or Pd₂(dba)₃K₂CO₃, Cs₂CO₃Dioxane/H₂O80-10060-95
SNAr C2Amine NucleophileDIPEA (optional)n-Butanol, DMF100-14050-90
N-Arylation 4-NH₂Aryl Halide, Pd-catalystNaOt-Bu, K₃PO₄Toluene, Dioxane80-11045-85

Characterization: The identity and purity of all synthesized compounds should be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This compound is a purpose-built chemical scaffold that provides an efficient and controlled route for synthesizing diverse libraries of quinazoline derivatives. Its well-defined regiochemical reactivity allows researchers to systematically explore the chemical space around this privileged core. By applying sequential cross-coupling and nucleophilic substitution reactions, drug discovery teams can rapidly generate novel compounds for screening as potent and selective inhibitors of kinases and other targets implicated in cancer, thereby accelerating the development of next-generation targeted therapies.

References

  • Anderson, K. W., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Badria, F. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11, 23310–23329.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline. BenchChem.
  • de Oliveira, V. G., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1038–1047. [Link]

  • Han, Y., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.
  • Miyaji, Y., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59551. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Shi, D., et al. (2018). Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 26(15), 4447-4460.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Chloro-8-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-Chloro-8-iodoquinazolin-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Recognizing the criticality of robust analytical data in pharmaceutical development, this document eschews a rigid, one-size-fits-all template. Instead, it presents a logically structured narrative that guides the researcher through the essential techniques for confirming the identity, purity, and physicochemical properties of this molecule. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the generation of reliable and reproducible data.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of intensive research.[3][4] this compound, with its unique substitution pattern of a chloro group at the 2-position, an amino group at the 4-position, and an iodo group at the 8-position, presents a versatile platform for further chemical modification and the development of novel therapeutic agents.

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] Therefore, the unambiguous characterization of this compound is a prerequisite for its advancement in any research and development pipeline. This guide provides detailed protocols for chromatographic, spectroscopic, and other analytical techniques to ensure a thorough and accurate assessment of this compound.

Chromatographic Analysis for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for monitoring its stability under various conditions. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for Method Development

A reversed-phase HPLC method is the logical starting point for a moderately polar compound like this compound. The choice of a C18 stationary phase provides a versatile platform with good retention for a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention and selectivity. A gradient elution is often preferred in method development to ensure the elution of all components within a reasonable timeframe and with good peak shape. For stability studies, an isocratic method might be more suitable once the optimal mobile phase composition is determined.[6]

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and to quantify it in the presence of related substances.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for quinazoline derivatives.
Mobile Phase A 0.1% Formic acid in waterProvides protonation of the analyte for better peak shape and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is suitable for initial screening of impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength.
Injection Vol. 10 µLA typical injection volume.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the area percentage of the main peak to assess purity.

  • For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are paramount for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment.

Rationale for Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis.[7] Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[8] However, for compounds with limited solubility or for those that may interact with CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7] DMSO-d₆ is a highly polar solvent that can solubilize many heterocyclic compounds, and the residual water peak can be used as a secondary reference.[8]

3.1.1. ¹H NMR Spectroscopy Protocol

Objective: To determine the proton environment in the this compound molecule.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH (H5, H6, H7)7.0 - 8.5Multiplet3HThe protons on the benzene ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the substituents.
Amine NH₂5.0 - 7.0Broad singlet2HThe chemical shift of the amine protons can vary and the peak is often broad due to exchange with residual water in the solvent.

3.1.2. ¹³C NMR Spectroscopy Protocol

Objective: To determine the carbon framework of the this compound molecule.

Instrumentation:

  • NMR spectrometer with ¹³C capabilities

Sample Preparation:

  • Same as for ¹H NMR.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C4~160The carbon atom attached to the amino group is expected to be significantly downfield.
C2~155The carbon atom attached to the chlorine atom will also be downfield.
C8a~150Quaternary carbon in the quinazoline ring system.
C5, C6, C7120 - 140Aromatic carbons in the benzene ring.
C4a~115Quaternary carbon in the quinazoline ring system.
C8~90The carbon atom attached to the iodine atom is expected to be significantly upfield due to the heavy atom effect.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

3.2.1. ESI-MS Protocol

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., quadrupole, ion trap, or TOF)

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The protonated molecule [M+H]⁺ is expected to be the base peak.

Expected Molecular Ion Peak:

IonCalculated m/z
[C₈H₅ClIN₃ + H]⁺321.93

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the M peak. The presence of iodine (¹²⁷I) will not contribute to a significant isotopic pattern.

3.2.2. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Objective: To study the fragmentation pattern of this compound for structural confirmation.

Methodology:

  • Select the [M+H]⁺ ion in the first mass analyzer.

  • Induce fragmentation using collision-induced dissociation (CID).

  • Analyze the resulting fragment ions in the second mass analyzer.

Expected Fragmentation Pathways: The fragmentation of the quinazoline ring is expected to be a prominent feature. Common fragmentation pathways include the loss of small neutral molecules such as HCN, NH₃, and HCl. The iodine and chlorine atoms may also be lost as radicals or neutral molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

3.3.1. FTIR Protocol

Objective: To identify the characteristic functional groups in this compound.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3400 - 3200Two bands are expected for a primary amine.
C=N stretch (quinazoline ring)1650 - 1550Characteristic of the imine bond in the heterocyclic ring.
C=C stretch (aromatic)1600 - 1450Multiple bands are expected for the aromatic rings.
C-Cl stretch800 - 600Can be difficult to assign definitively.
C-I stretch600 - 500Typically a weak absorption.

Thermal and Elemental Analysis

Thermal and elemental analyses provide valuable information about the thermal stability, composition, and purity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, phase transitions, and purity.

4.1.1. TGA/DSC Protocol

Objective: To assess the thermal stability and determine the melting point of this compound.

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Experimental Conditions:

ParameterRecommended Setting
Sample Pan Aluminum or platinum
Atmosphere Nitrogen, 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to 400 °C (or higher if needed)

Expected Results:

  • TGA: A stable baseline until the onset of decomposition, indicated by a significant weight loss.

  • DSC: An endothermic peak corresponding to the melting of the compound. The sharpness of the peak can be an indicator of purity.

Elemental Analysis

Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This is a fundamental technique for confirming the empirical formula.

4.2.1. Elemental Analysis Protocol

Objective: To confirm the elemental composition of this compound.

Instrumentation:

  • CHN elemental analyzer

Sample Preparation:

  • A few milligrams of the pure, dry sample are required.

Theoretical vs. Experimental Values:

ElementTheoretical %
Carbon (C)29.90
Hydrogen (H)1.57
Nitrogen (N)13.07

The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Visualization of Analytical Workflows

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Physicochemical Analysis Sample This compound HPLC HPLC-UV/DAD (Purity & Stability) Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MW & Fragmentation) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR Thermal TGA/DSC (Thermal Properties) Sample->Thermal Elemental Elemental Analysis (Composition) Sample->Elemental

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, alongside thermal and elemental analysis, researchers can confidently establish the identity, purity, and key physicochemical properties of this important heterocyclic compound. The adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the successful progression of research and development projects in the pharmaceutical sciences.

References

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

  • ESI-MS monitoring of the reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. Available at: [Link]

  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal - ResearchGate. Available at: [Link]

  • Recent discoveries of naturally occurring halogenated nitrogen heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin - Ami Instruments. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed. Available at: [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Available at: [Link]

  • Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging - MDPI. Available at: [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. Available at: [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. Available at: [Link]

  • Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. Available at: [Link]

  • Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. - ResearchGate. Available at: [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC - NIH. Available at: [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

Application Note & Protocols: Strategic Amination of 2-Chloroquinazolines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with a multitude of biological targets. Consequently, 2-aminoquinazoline derivatives have been successfully developed as potent kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][3]

The synthesis of these vital compounds frequently hinges on the formation of a C-N bond at the C2 position of the quinazoline ring. A robust and versatile starting material for this purpose is the 2-chloroquinazoline. The chlorine atom at this position serves as an excellent leaving group, enabling its substitution by a wide range of primary and secondary amines. This document provides a detailed guide to the primary experimental setups for this transformation, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven methodologies for researchers in drug discovery and synthetic chemistry.

Mechanistic Considerations: Choosing the Right Path

The conversion of a 2-chloroquinazoline to its 2-amino counterpart can be broadly achieved via two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them is dictated by the nucleophilicity of the amine, steric factors, and desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most direct method for the amination of 2-chloroquinazolines. The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which activates the ring towards nucleophilic attack.[4] The reaction proceeds through a two-step addition-elimination mechanism.

Causality of Mechanism:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination & Aromatization: The negative charge collapses, reforming the aromatic ring and expelling the chloride ion as the leaving group. A final deprotonation step yields the neutral 2-aminoquinazoline product.

This method is generally effective for nucleophilic amines such as primary and secondary aliphatic amines.[6] Electron-poor anilines or sterically hindered amines may react slowly or not at all under standard thermal conditions, necessitating harsher conditions or an alternative strategy.[6]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product Start 2-Chloroquinazoline + Amine (R-NH2) Attack Nucleophilic Attack at C2 Position Start->Attack Step 1 Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Forms Elimination Chloride Elimination & Re-aromatization Meisenheimer->Elimination Step 2 End 2-Aminoquinazoline Elimination->End

Caption: The SNAr mechanism for amination of 2-chloroquinazolines.

Palladium-Catalyzed Buchwald-Hartwig Amination

For challenging substrates, such as less nucleophilic aryl amines or when mild reaction conditions are paramount, the Buchwald-Hartwig amination is the method of choice.[7][8] This powerful cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to construct the C-N bond under conditions where the SNAr reaction would fail.[9][10]

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinazoline, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final and crucial step is the reductive elimination of the 2-aminoquinazoline product, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step.[10][11]

Buchwald_Hartwig_Cycle center Pd(0)L (Active Catalyst) OA Oxidative Addition (+ Ar-Cl) center->OA PdII_complex L-Pd(II)(Ar)(Cl) OA->PdII_complex Amine_Coord Amine Coordination & Deprotonation (+ R2NH, + Base) PdII_complex->Amine_Coord Amido_complex L-Pd(II)(Ar)(NR2) Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->center Regenerates Product Product (Ar-NR2) RE->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amination of 2-chloroquinazolines. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Microwave-Assisted SNAr Amination (Preferred Method)

Microwave-assisted synthesis is highly recommended as it dramatically reduces reaction times from hours to minutes and often improves yields, especially for moderately reactive amines.[6][12][13]

Table 1: Materials and Reagents for Microwave-Assisted SNAr

Reagent/MaterialGradeSupplier ExamplePurpose
2-Chloroquinazoline>98%Sigma-AldrichStarting Material
Amine (e.g., Morpholine)Reagent GradeAcros OrganicsNucleophile
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificSolvent
Diisopropylethylamine (DIPEA)>99%Alfa AesarNon-nucleophilic base (HCl scavenger)
Microwave Reaction Vial (10 mL)-Biotage, CEMReaction Vessel
Magnetic Stir Bar-VWRStirring
Ethyl AcetateACS Grade-Extraction Solvent
Saturated Sodium Bicarbonate Sol.--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Sodium Sulfate--Drying Agent
Silica Gel230-400 mesh-Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloroquinazoline (1.0 mmol, 164.6 mg).

  • Reagent Addition: Add anhydrous DMF (4.0 mL), followed by the amine (e.g., morpholine, 1.2 mmol, 104 µL) and DIPEA (1.5 mmol, 261 µL). The base is crucial to neutralize the HCl generated during the reaction.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoquinazoline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is essential for coupling aryl amines or other less nucleophilic amines. It requires strict anaerobic conditions to prevent catalyst oxidation.

Table 2: Materials and Reagents for Buchwald-Hartwig Amination

Reagent/MaterialGradeSupplier ExamplePurpose
2-Chloroquinazoline>98%Sigma-AldrichStarting Material
Aryl Amine (e.g., Aniline)Reagent GradeAcros OrganicsNucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Strem ChemicalsPalladium Precatalyst
XPhos>98%Sigma-AldrichPhosphine Ligand
Sodium tert-butoxide (NaOtBu)>98%Alfa AesarBase
TolueneAnhydrousFisher ScientificSolvent
Schlenk Flask--Inert Atmosphere
Argon or Nitrogen GasHigh Purity-Inert Atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add 2-chloroquinazoline (1.0 mmol, 164.6 mg), the aryl amine (1.2 mmol), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk flask equipped with a magnetic stir bar. Note: NaOtBu is highly hygroscopic and should be handled quickly.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Method Selection and Troubleshooting

Table 3: Comparison of Amination Methodologies

ParameterMicrowave SNArBuchwald-Hartwig Amination
Substrate Scope Good for aliphatic and electron-rich aromatic amines.Excellent for a wide range of amines, including aryl, heteroaryl, and sterically hindered amines.[7]
Reaction Time 10 - 40 minutes.[6]4 - 24 hours.
Temperature 120 - 180 °C.80 - 110 °C.
Key Reagents Amine, Base (e.g., DIPEA), Solvent (e.g., DMF, n-BuOH).Pd Precatalyst, Phosphine Ligand, Base (e.g., NaOtBu, K₂CO₃).[10]
Atmosphere Air (sealed vial).Inert (Argon or Nitrogen).
Cost & Setup Requires microwave reactor; reagents are generally inexpensive.Requires inert atmosphere setup; catalyst and ligands can be expensive.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Conversion (SNAr) Amine is not nucleophilic enough; insufficient temperature.Increase temperature and/or reaction time. Switch to Buchwald-Hartwig conditions.
Low Yield (B-H) Catalyst deactivation; incorrect ligand or base; presence of oxygen/water.Ensure strictly anaerobic/anhydrous conditions. Screen different ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[10]
Side Products Hydrodehalogenation (replacement of Cl with H); Dimerization of substrate.For Buchwald-Hartwig, lower catalyst loading or temperature. Ensure proper stoichiometry of reagents.
No Reaction (B-H) Inefficient catalyst activation; poor ligand choice.Use a pre-formed Pd(0) catalyst or a more robust ligand. Ensure the base is strong enough and soluble in the reaction medium.[10]

Conclusion

The amination of 2-chloroquinazolines is a cornerstone reaction for the synthesis of biologically active molecules. For most applications involving aliphatic amines, microwave-assisted SNAr offers a rapid, efficient, and high-yielding protocol. For more challenging transformations, particularly those involving aryl amines, the Buchwald-Hartwig amination provides a powerful and broadly applicable alternative. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the specific amine substrate, researchers can reliably and efficiently access a diverse library of 2-aminoquinazoline derivatives for downstream applications in drug discovery and development.

References

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.
  • Strategies for access to 2-aminoquinazolines. (n.d.). ResearchGate.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). MDPI.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). No source found.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021).
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Molecules.
  • Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PubMed.

Sources

Application Notes: Strategic Use of 2-Chloro-8-iodoquinazolin-4-amine for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] The strategic di-functionalization of this scaffold offers a powerful platform for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery. This application note details the utility of 2-Chloro-8-iodoquinazolin-4-amine as a versatile building block for library synthesis. The orthogonal reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications, enabling the systematic exploration of chemical space around the quinazoline core. We present detailed mechanistic insights and field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). These methodologies provide researchers with a robust toolkit for the efficient construction of quinazoline-based libraries targeting a wide array of biological targets.[5][6][7][8][9]

Introduction: The Quinazoline Scaffold and the Strategic Advantage of this compound

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4][10] The ability to readily modify the quinazoline core at various positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

This compound is a uniquely designed building block that capitalizes on the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond. Conversely, the 2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is less favorable at the 8-position. This orthogonal reactivity is the cornerstone of its utility, allowing for a programmed, step-wise diversification of the quinazoline scaffold.

Diagram 1: Orthogonal Reactivity of this compound

This diagram illustrates the two primary, regioselective reaction pathways that can be exploited for library synthesis.

Orthogonal Reactivity cluster_0 Pathway A: C8 Functionalization cluster_1 Pathway B: C2 Functionalization Start This compound C8_Coupling Suzuki / Sonogashira (Pd-catalyzed) Start->C8_Coupling C-I bond activation C2_SNAr Nucleophilic Aromatic Substitution (SNAr) Start->C2_SNAr C-Cl bond activation C8_Product 2-Chloro-8-substituted-quinazolin-4-amine C8_Coupling->C8_Product Aryl/Alkyne Coupling Partner C2_Product 2-Substituted-8-iodoquinazolin-4-amine C2_SNAr->C2_Product Nucleophile (e.g., R-NH2)

Caption: Orthogonal functionalization pathways of the scaffold.

Sequential Cross-Coupling Strategies for Library Synthesis

The differential reactivity of the C-I and C-Cl bonds allows for a powerful sequential cross-coupling strategy. The more reactive C-I bond at the 8-position can be selectively functionalized first, leaving the C-Cl bond at the 2-position intact for a subsequent coupling reaction. This approach enables the introduction of two distinct diversity elements in a controlled manner.

Sonogashira Coupling at the C8-Position

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp-hybridized carbons (terminal alkynes) and sp2-hybridized carbons (aryl halides).[11][12][13] This reaction is particularly effective at the C8-iodo position of our scaffold.

Protocol 2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent and base, followed by the terminal alkyne (1.2 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the 2-chloro-8-alkynylquinazolin-4-amine intermediate.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, CuIStandard, reliable catalyst system for Sonogashira coupling.[11][14]
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent Triethylamine (TEA)Can be replaced with THF or DMF if substrate solubility is an issue.
Temperature Room TemperatureThe high reactivity of the C-I bond allows for mild reaction conditions.
Atmosphere Inert (Ar or N₂)Prevents oxidative side reactions and catalyst degradation.
Suzuki-Miyaura Coupling at the C2-Position

Following the initial Sonogashira coupling, the resulting 2-chloro-8-alkynylquinazolin-4-amine can be subjected to a Suzuki-Miyaura cross-coupling reaction to functionalize the C2-position.[15][16] This reaction introduces an aryl or heteroaryl group, further diversifying the molecular structure.

Protocol 2.2: General Procedure for Sequential Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add the 2-chloro-8-alkynylquinazolin-4-amine intermediate (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent: Add a solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating can be used, though reaction times will be longer.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final di-substituted quinazoline.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust catalyst for coupling of less reactive aryl chlorides.[17]
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.[15]
Solvent Dioxane/WaterA common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 100-120 °CHigher temperatures are typically required to activate the C-Cl bond.[17]

Diagram 2: Sequential Cross-Coupling Workflow

This diagram outlines the two-step process for creating a di-substituted quinazoline library.

Sequential Coupling Start This compound Step1 Step 1: Sonogashira Coupling Start->Step1 Intermediate 2-Chloro-8-alkynylquinazolin-4-amine Step1->Intermediate C8-functionalization Step2 Step 2: Suzuki Coupling Intermediate->Step2 Final_Product 2-Aryl-8-alkynylquinazolin-4-amine Step2->Final_Product C2-functionalization R1_input R1-Alkyne Library R1_input->Step1 R2_input R2-Boronic Acid Library R2_input->Step2

Caption: Workflow for sequential library synthesis.

Nucleophilic Aromatic Substitution (SNAr) and Subsequent Coupling

An alternative strategy involves first reacting the C2-chloro position via SNAr, followed by a cross-coupling reaction at the C8-iodo position. The C2 position of the quinazoline ring is electron-deficient and activated towards nucleophilic attack, especially when compared to the C8 position.[18][19][20][21]

SNAr with Amines at the C2-Position

The reaction of this compound with primary or secondary amines is a straightforward method to introduce a diverse range of substituents at the C2 position.

Protocol 3.1: General Procedure for SNAr with Amines

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or isopropanol.

  • Reagent Addition: Add the desired amine (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-amino-8-iodoquinazolin-4-amine intermediate.

ParameterConditionRationale
Nucleophile Primary/Secondary AminesA vast library of commercially available amines allows for extensive diversification.
Base DIPEAScavenges the HCl generated during the reaction without competing as a nucleophile.
Solvent n-Butanol / IsopropanolHigh-boiling polar protic solvents that facilitate the reaction.
Temperature 80-120 °CProvides the necessary activation energy for the SNAr reaction.
Suzuki-Miyaura Coupling at the C8-Position

The 2-amino-8-iodoquinazolin-4-amine intermediate can then undergo a Suzuki-Miyaura coupling reaction at the C8-position to complete the synthesis.

Protocol 3.2: General Procedure for Subsequent Suzuki-Miyaura Coupling

This protocol is similar to Protocol 2.2, with the 2-amino-8-iodoquinazolin-4-amine intermediate as the starting material.

  • Reaction Setup: Combine the 2-amino-8-iodoquinazolin-4-amine (1.0 eq.), boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) in a flask.

  • Solvent: Add a mixture of DME and water (3:1).

  • Reaction Conditions: Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere for 4-16 hours.

  • Work-up and Purification: Follow the procedures outlined in Protocol 2.2.

Buchwald-Hartwig Amination

For the introduction of certain amines, particularly those that are poor nucleophiles, the Buchwald-Hartwig amination offers a powerful alternative to SNAr at the C2-chloro position.[22][23][24] This palladium-catalyzed C-N bond formation is highly versatile.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine the 2-chloro-8-substituted-quinazolin-4-amine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq.), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and follow the work-up and purification steps detailed in previous protocols.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / Phosphine LigandThe choice of ligand is crucial and may require screening for optimal results.[25]
Base NaOtBuA strong, non-nucleophilic base required for the catalytic cycle.
Solvent Toluene / DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Atmosphere InertThe Pd(0) catalyst is sensitive to oxygen.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of diverse compound libraries. The orthogonal reactivity of its two halogen substituents enables a variety of synthetic strategies, including sequential cross-coupling and SNAr-coupling sequences. The protocols provided herein offer robust and reproducible methods for the functionalization of the quinazoline core, empowering researchers in drug discovery to efficiently generate novel molecules for biological screening. The logical application of these methods will undoubtedly accelerate the identification of new therapeutic leads based on this privileged scaffold.

References

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

  • Quinazoline-based scaffolds used to design our target compounds. ResearchGate. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available at: [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PubMed Central. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PubMed. Available at: [Link]

  • Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Sonogashira coupling. YouTube. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. PubMed Central. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Chloro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling 2-chloro-heterocycles. These substrates are notoriously challenging due to the inherent stability of the C-Cl bond and the potential for catalyst inhibition by the heteroatom.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides to address common failures and optimize your reaction outcomes.

Section 1: Critical Failures - Low or No Product Conversion

Question 1: I'm observing little to no formation of my desired product when using a 2-chloro-heterocycle. What are the most probable causes and how can I systematically troubleshoot this?

Answer: Failure to form the desired product in a Suzuki coupling with a 2-chloro-heterocycle is a frequent challenge. The primary bottleneck is often the high activation energy required for the oxidative addition of the palladium catalyst to the strong carbon-chlorine bond.[2] Additionally, the Lewis basic heteroatom can coordinate to the palladium center, leading to catalyst deactivation.[3][4]

A systematic approach to troubleshooting should focus on the three core components of the reaction: the catalyst system (palladium source and ligand) , the base , and the reaction conditions .

Troubleshooting Workflow for Low Conversion:

G start Start: Low/No Conversion catalyst 1. Evaluate Catalyst System (Ligand & Precatalyst) start->catalyst Initial Check base 2. Screen Bases catalyst->base If no improvement success Success: Improved Yield catalyst->success Direct Success conditions 3. Optimize Reaction Conditions (Solvent & Temperature) base->conditions If still no improvement base->success Direct Success conditions->success Optimization

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

1. Catalyst System Evaluation:

  • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.[4] Success with 2-chloro-heterocycles relies on catalyst systems that are both highly active and resistant to inhibition.

  • Recommendations:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and shield the palladium center from deactivating interactions with the heterocycle.[5][6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent alternatives to phosphines, offering high stability and electron-donating properties that facilitate the catalytic cycle.[5]

    • Precatalyst Selection: Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles). These are often more stable and provide a more consistent source of the active Pd(0) species.[7]

Table 1: Recommended Catalyst Systems for 2-Chloro-Heterocycles

Catalyst/Ligand CombinationClassKey AdvantagesTypical Loading (mol%)
XPhos, SPhos, RuPhos Buchwald Biaryl PhosphinesHighly active for C-Cl activation, sterically demanding.[3][7]1-4
PEPPSI-IPr NHC PrecatalystAir and moisture stable, often allows for lower reaction temperatures.[3][8]1-3
Pd₂(dba)₃ with cataCXium® A Phosphine Ligand SystemEffective for challenging heteroaryl couplings.[9]1-3

2. Base Selection and Screening:

  • Rationale: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[2][10] An inappropriate or poorly soluble base is a common point of failure.

  • Recommendations:

    • Strong Inorganic Bases: Strong bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[2][7]

    • Solubility: The solubility of the base is critical. If using an inorganic base in an organic solvent, the addition of a small amount of water can be beneficial. Alternatively, a soluble organic base like potassium trimethylsilanolate (TMSOK) can be used under anhydrous conditions.[9]

3. Optimization of Reaction Conditions:

  • Rationale: The solvent and temperature significantly influence reaction kinetics and component solubility.

  • Recommendations:

    • Solvent Systems: Aprotic polar solvents are generally preferred. Common choices include dioxane, toluene, or THF, often with a small percentage of water to aid in the dissolution of the base.[3][11]

    • Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (80-120 °C) are often necessary to overcome the activation energy for oxidative addition.[2]

Section 2: Managing Common Side Reactions

Question 2: My reaction is producing significant amounts of homocoupled boronic acid/ester and/or protodeboronation byproducts. How can I suppress these side reactions?

Answer: The formation of byproducts such as homocoupled boronic species (Ar-Ar from Ar-B(OR)₂) and protodeboronated arenes (Ar-H) indicates that the desired cross-coupling pathway is being outcompeted.

A. Homocoupling of the Boronic Reagent:

  • Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then undergo a stoichiometric reaction with the boronic acid to produce the homocoupled product.[4][12]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of free Pd(II) available for homocoupling.[4][12]

    • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state.[12]

B. Protodeboronation:

  • Causality: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid/ester with a hydrogen atom. This is particularly problematic with electron-rich or certain heteroaryl boronic acids and can be exacerbated by the presence of water and a strong base, especially at elevated temperatures.[9][13][14]

  • Troubleshooting Steps:

    • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than their corresponding boronic acids.[13][14] Trifluoroborates often require a "slow release" of the boronic acid, which can minimize its concentration and reduce side reactions.[15]

    • Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[9]

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic reagent is common, but a large excess should be avoided as it can increase the likelihood of side reactions.

G start Side Reactions Observed homocoupling Homocoupling (Ar-Ar) start->homocoupling protodeboronation Protodeboronation (Ar-H) start->protodeboronation sol_homo1 Degas Solvents Rigorously homocoupling->sol_homo1 sol_homo2 Use Pd(0) Source or Efficient Precatalyst homocoupling->sol_homo2 sol_proto1 Switch to Boronic Ester or Trifluoroborate protodeboronation->sol_proto1 sol_proto2 Consider Anhydrous Conditions protodeboronation->sol_proto2

Sources

Quinazoline Synthesis Technical Support Center: A Guide to Optimizing Solvents and Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of solvent and base selection in quinazoline synthesis. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, making their efficient synthesis a critical endeavor in medicinal chemistry.[1] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during quinazoline synthesis, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Q: My quinazoline synthesis is resulting in a very low yield or no desired product at all. What are the common causes related to the solvent and base, and how can I troubleshoot this?

A: Low or no yield is a frequent challenge in organic synthesis, and in the case of quinazolines, the interplay between the solvent and base is often at the heart of the issue. A systematic evaluation of your reaction conditions is crucial for pinpointing the root cause.[2]

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Polarity: The polarity of the solvent can dramatically influence the reaction pathway.[3] In many quinazoline syntheses, polar solvents are preferred as they can stabilize charged intermediates and facilitate the desired C(sp²)–N bond formation.[3][4] Nonpolar solvents might favor alternative reaction pathways, leading to undesired byproducts like benzimidazoles.[3]

    • Troubleshooting Step: If you are using a non-polar solvent such as toluene or THF and observing poor results, consider switching to a polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), or a polar protic solvent such as ethanol or even water.[5][6] A solvent screening experiment is highly recommended.

    Experimental Protocol: Solvent Screening

    • Set up several small-scale reactions in parallel, each using a different solvent from the list in Table 1.

    • Use identical starting material concentrations, base, temperature, and reaction time for all reactions.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Compare the product formation and consumption of starting materials across the different solvents to identify the optimal choice.

  • Incorrect Base Strength: The function of the base is typically to deprotonate a starting material, activating it for the subsequent cyclization step. If the base is not strong enough (i.e., its conjugate acid has a pKa that is too low), the initial deprotonation will be inefficient, leading to an incomplete reaction.

    • Troubleshooting Step: If you suspect the base is too weak, switch to a stronger base. For instance, if sodium carbonate (Na₂CO₃) is ineffective, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are stronger inorganic bases.[3] For certain reactions, a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an organometallic base like n-butyllithium may be necessary, depending on the pKa of the proton to be removed.[7] Consult a pKa table (see Table 2) to make an informed decision.[8][9]

  • Poor Solubility of Reactants or Base: If your starting materials or the base are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[3]

    • Troubleshooting Step: Visually inspect the reaction mixture. If you observe undissolved solids (other than a heterogeneous catalyst), select a different solvent in which all components are soluble.[10] Sometimes, a co-solvent system can be employed to achieve complete dissolution.

  • Suboptimal Reaction Temperature: Many quinazoline syntheses, such as the Bischler-Napieralski reaction or the Niementowski synthesis, require elevated temperatures to overcome the activation energy barrier for cyclization.[2][11][12][13][14]

    • Troubleshooting Step: Gradually increase the reaction temperature in increments (e.g., 20 °C) while carefully monitoring for product formation and any potential decomposition of starting materials or products by TLC.[5] For high-temperature reactions, ensure you are using a high-boiling point solvent (see Table 1).

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing the desired quinazoline, but I am also observing significant amounts of byproducts. How can solvent and base selection help in minimizing these?

A: The formation of byproducts is often a result of competing reaction pathways. The choice of solvent and base can be strategically used to favor the desired reaction.

Possible Causes & Step-by-Step Solutions:

  • Solvent-Directed Reaction Pathways: As mentioned, solvent polarity can dictate the course of the reaction. A classic example is the competition between quinazoline and benzimidazole formation, where polar solvents favor the former.[3]

    • Troubleshooting Step: If you are isolating benzimidazole or other unexpected heterocyclic byproducts, switching to a more polar solvent like DMF or DMSO is a primary strategy to investigate.[3]

  • Base-Mediated Side Reactions: The base itself can sometimes participate in side reactions or promote undesired pathways. For example, a very strong base might deprotonate multiple sites on a molecule, leading to a mixture of products.

    • Troubleshooting Step: Consider using a milder base if you suspect the current one is too harsh. For instance, if you are using sodium hydride (NaH), you might switch to potassium carbonate (K₂CO₃). Additionally, the choice between an inorganic and an organic base can be critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less nucleophilic than inorganic bases and can be advantageous in certain contexts.

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting solvent for my quinazoline synthesis?

A1: The principle of "like dissolves like" is a good starting point.[10] Consider the polarity of your reactants. If they are highly polar, a polar solvent is a logical choice. Beyond solubility, consider the reaction mechanism. If the mechanism involves charged intermediates, a polar solvent that can stabilize these species is beneficial.[3] High-boiling point solvents like DMF, DMSO, or toluene are often used for reactions that require significant heat.[2] Green chemistry solvent selection guides can also provide valuable insights into choosing more environmentally benign options.[15][16][17]

Q2: What is the role of pKa in selecting a suitable base?

A2: The pKa of the conjugate acid of the base is a measure of the base's strength.[9] For a base to effectively deprotonate an acid (your substrate), the pKa of the base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of the substrate's acidic proton. This ensures that the acid-base equilibrium lies on the side of the deprotonated substrate. Consulting a pKa table is essential for this selection process.[7][8][18][19]

Q3: Can water be a good solvent for quinazoline synthesis?

A3: Yes, in certain cases, water can be an excellent solvent for quinazoline synthesis.[6] It is a highly polar, inexpensive, and environmentally friendly solvent. Some modern synthetic methods are specifically designed to be performed in water, often with the aid of a catalyst.[20] However, the solubility of many organic starting materials in water can be a limitation.

Q4: Are there any catalyst- and solvent-free methods for quinazoline synthesis?

A4: Yes, green chemistry approaches have led to the development of solvent-free and catalyst-free methods, often utilizing microwave irradiation.[21][22] These methods can offer advantages such as shorter reaction times, cleaner reaction profiles, and easier work-up procedures.[11]

Data and Protocols

Data Tables

Table 1: Properties of Common Solvents in Organic Synthesis

SolventPolarity (Dielectric Constant)Boiling Point (°C)Class
Toluene2.4111Non-polar
Tetrahydrofuran (THF)7.666Polar aprotic
Dichloromethane (DCM)9.140Polar aprotic
Acetonitrile (MeCN)37.582Polar aprotic
Dimethylformamide (DMF)38.3153Polar aprotic
Dimethyl sulfoxide (DMSO)46.7189Polar aprotic
Ethanol (EtOH)24.678Polar protic
Water (H₂O)80.1100Polar protic

This table provides a general guide; solvent choice is highly empirical and should be optimized for each specific reaction.[10]

Table 2: pKa Values of Conjugate Acids of Common Bases

BaseConjugate AcidpKa (in DMSO)pKa (in H₂O)Class
Triethylamine (TEA)Triethylammonium9.010.75Organic
Diisopropylethylamine (DIPEA)DIPEA-H⁺10.711.0Organic
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU-H⁺13.512.0Organic
Sodium Carbonate (Na₂CO₃)Bicarbonate (HCO₃⁻)-10.3Inorganic
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)-10.3Inorganic
Sodium Hydroxide (NaOH)Water (H₂O)31.415.7Inorganic
Sodium Hydride (NaH)Hydrogen (H₂)4235Inorganic
n-Butyllithium (n-BuLi)Butane~50~50Organometallic

pKa values are approximate and can vary with the solvent and temperature.[7][8][18][19]

Experimental Protocols

Protocol: General Procedure for a Base-Catalyzed Quinazoline Synthesis in DMSO

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the amine or amide component (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • If a precipitate does not form, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinazoline derivative.[5]

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield in Quinazoline Synthesis check_solubility Are all reactants and base soluble? start->check_solubility check_polarity Is the solvent polar? check_solubility->check_polarity Yes change_solvent Change to a solvent with better solubility check_solubility->change_solvent No check_base Is the base strong enough? (Check pKa values) check_polarity->check_base Yes switch_polar Switch to a polar solvent (e.g., DMF, DMSO) check_polarity->switch_polar No check_temp Is the temperature optimal? check_base->check_temp Yes stronger_base Use a stronger base check_base->stronger_base No increase_temp Increase reaction temperature check_temp->increase_temp No end Improved Yield check_temp->end Yes change_solvent->check_polarity switch_polar->check_base stronger_base->check_temp increase_temp->end

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

Diagram 2: General Workflow for Solvent and Base Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Define Reaction: Substrates & Product lit_review Literature Review for Analogous Reactions start->lit_review solvent_screen Solvent Screening (Polar vs. Non-polar) lit_review->solvent_screen base_screen Base Screening (Weak vs. Strong) solvent_screen->base_screen analyze_initial Analyze Initial Results (TLC/LC-MS) base_screen->analyze_initial analyze_initial->solvent_screen No/Poor Reaction optimize_conditions Optimize Temperature & Concentration analyze_initial->optimize_conditions Promising Conditions Found scale_up Scale-up Reaction optimize_conditions->scale_up end_node Final Protocol scale_up->end_node

Caption: A phased approach to optimizing solvent and base conditions.

References

  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • MDPI. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

  • University of Benghazi. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • ResearchGate. Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • University of California, Irvine. pKa Values of Common Bases. [Link]

  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Occidental College. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]

  • PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Scribd. Choosing Suitable Solvent Practical Manual. [Link]

  • PubMed Central. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

  • PubMed. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). [Link]

  • ResearchGate. Tools and techniques for solvent selection: Green solvent selection guides. [Link]

  • ChemEurope.com. Niementowski quinazoline synthesis. [Link]

  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • Royal Society of Chemistry Blogs. Solvent selection guide for medicinal chemists. [Link]

  • University of Toronto, Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]

Sources

Technical Support Center: Reactions of 2-Chloro-8-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-8-iodoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation in key synthetic transformations. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

When performing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, several side products can arise. The most prevalent are:

  • Dehalogenated Products: Formation of 2-Chloroquinazolin-4-amine (deiodination) or 8-Iodoquinazolin-4-amine (dechlorination).

  • Homocoupling Products: Dimerization of the boronic acid or boronate ester coupling partner in Suzuki reactions.

  • Hydrolysis Products: Conversion of the 2-chloro group to a hydroxyl group, yielding 8-iodo-4-aminoquinazolin-2(1H)-one.

Understanding the underlying causes of these side reactions is crucial for their mitigation.

Q2: Why is deiodination more common than dechlorination?

The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[1] This difference in bond strength makes the C-I bond more susceptible to cleavage under various reaction conditions. In the context of palladium catalysis, the oxidative addition of the palladium(0) catalyst to the C-I bond is much faster than to the C-Cl bond.[2] This inherent reactivity difference is often exploited for selective functionalization at the 8-position. However, it also makes the iodo group more prone to reductive dehalogenation, a common side reaction in palladium-catalyzed processes.[1][3]

Q3: My Suzuki-Miyaura reaction at the 8-iodo position is showing significant amounts of 2-Chloroquinazolin-4-amine. What is causing this deiodination?

The formation of 2-Chloroquinazolin-4-amine as a byproduct in a Suzuki-Miyaura coupling reaction is a classic case of dehalogenation, specifically protodeiodination.[4] This side reaction is often attributed to the presence of a hydride source in the reaction mixture that competes with the transmetalation step of the catalytic cycle.

Potential Causes and Mechanistic Insight:

  • Hydride Sources: Amines and alcohols, often used as solvents or bases, can be oxidized by the palladium complex to generate palladium hydride species. These can then undergo reductive elimination with the aryl halide to produce the dehalogenated product.[3]

  • Protodeborylation of the Boronic Acid: Boronic acids can undergo hydrolysis to the corresponding arene, a process known as protodeborylation.[3] This side reaction reduces the concentration of the active nucleophile, potentially slowing down the desired cross-coupling and allowing competing side reactions like dehalogenation to become more prominent.

Q4: I am attempting a Buchwald-Hartwig amination and observing the formation of a hydrodehalogenated arene. What is the likely mechanism?

In Buchwald-Hartwig amination, the formation of a hydrodehalogenated arene is a known unproductive side reaction that competes with the desired reductive elimination of the C-N bond.[5] The mechanism involves a β-hydride elimination from the amide complex, which yields the dehalogenated arene and an imine product.[5]

Q5: Can hydrolysis of the 2-chloro group occur under my reaction conditions?

Yes, hydrolysis of the 2-chloro group to form 8-iodo-4-aminoquinazolin-2(1H)-one is a potential side reaction, particularly in the presence of water and at elevated temperatures.[4] The 2-position of the quinazoline ring is susceptible to nucleophilic attack, and water can act as a nucleophile.[6] This reaction can be accelerated in acidic or basic aqueous media.

Troubleshooting Guides

Problem 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS analysis shows a significant peak corresponding to the mass of 2-Chloroquinazolin-4-amine.

  • Reduced yield of the desired 8-substituted product.

Troubleshooting Workflow:

G start High Deiodination Observed reagent_check Check Reagent Purity & Dryness start->reagent_check Isolate cause base_choice Evaluate Base reagent_check->base_choice Reagents are pure & dry solvent_choice Assess Solvent base_choice->solvent_choice Base is not the issue catalyst_loading Optimize Catalyst System solvent_choice->catalyst_loading Solvent is appropriate temp_control Lower Reaction Temperature catalyst_loading->temp_control Catalyst system optimized result Reduced Deiodination temp_control->result

Caption: Troubleshooting workflow for deiodination.

Detailed Steps:

  • Reagent Purity and Dryness:

    • Action: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can contribute to both protodeborylation of the boronic acid and potential hydrolysis side reactions.[4]

    • Rationale: Water can facilitate the undesired protodeborylation of the boronic acid, which reduces the efficiency of the cross-coupling and can favor the dehalogenation pathway.[3]

  • Choice of Base:

    • Action: If using an amine base, consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Rationale: Amine bases can be a source of hydrides that lead to dehalogenation.[3] Inorganic bases are less likely to participate in this side reaction.

  • Solvent Selection:

    • Action: If using an alcohol-based solvent, switch to an aprotic solvent such as dioxane, THF, or toluene.

    • Rationale: Alcohols can also act as hydride donors, promoting dehalogenation.[3]

  • Catalyst System Optimization:

    • Action: Decrease the palladium catalyst loading. Use a well-defined precatalyst to ensure a controlled generation of the active Pd(0) species.

    • Rationale: High catalyst concentrations or the presence of palladium black can sometimes lead to increased side reactions. Precatalysts can offer better control over the active catalyst concentration.[3]

  • Temperature Control:

    • Action: Run the reaction at the lowest effective temperature.

    • Rationale: Higher temperatures can accelerate the rate of side reactions, including dehalogenation.

Problem 2: Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Symptoms:

  • Presence of a byproduct corresponding to the dimer of the boronic acid coupling partner.

  • Reduced consumption of this compound.

Troubleshooting Workflow:

G start Homocoupling Observed degas Ensure Proper Degassing start->degas Isolate cause pd_source Evaluate Palladium Source degas->pd_source System is oxygen-free boronic_acid_equiv Adjust Boronic Acid Stoichiometry pd_source->boronic_acid_equiv Pd(0) source used result Minimized Homocoupling boronic_acid_equiv->result

Caption: Troubleshooting workflow for homocoupling.

Detailed Steps:

  • Degassing:

    • Action: Ensure the reaction mixture is thoroughly degassed before heating. Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Rationale: Oxygen can promote the homocoupling of boronic acids.[3]

  • Palladium Source:

    • Action: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its efficient reduction to the active Pd(0) species.

    • Rationale: The presence of Pd(II) species can catalyze the homocoupling reaction.[3]

  • Stoichiometry:

    • Action: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

    • Rationale: While a large excess can sometimes lead to more homocoupling, a slight excess ensures a sufficient concentration of the nucleophile to favor the cross-coupling pathway.

Problem 3: Hydrolysis of the 2-Chloro Group

Symptoms:

  • Appearance of a more polar spot on TLC.

  • LC-MS analysis shows a peak corresponding to the mass of 8-iodo-4-aminoquinazolin-2(1H)-one.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Action: Use anhydrous solvents and reagents.

    • Rationale: Minimizing the presence of water is the most direct way to prevent hydrolysis.[4]

  • pH Control:

    • Action: Avoid strongly acidic or basic aqueous conditions if possible. If a base is required, use a non-nucleophilic organic base in an aprotic solvent.

    • Rationale: Both acidic and basic conditions can catalyze the hydrolysis of the 2-chloro group.

  • Temperature Management:

    • Action: Perform the reaction at a lower temperature.

    • Rationale: Hydrolysis is often accelerated by heat.[4]

Data Summary Table

Side ProductCommon ReactionKey CausesRecommended Solutions
2-Chloroquinazolin-4-amineSuzuki-Miyaura, Buchwald-HartwigHydride sources (amines, alcohols), moistureUse inorganic bases, aprotic solvents, anhydrous conditions
Dimer of Coupling PartnerSuzuki-MiyauraOxygen, Pd(II) speciesThorough degassing, use of Pd(0) catalysts
8-Iodo-4-aminoquinazolin-2(1H)-oneGeneralWater, high temperatures, acidic/basic conditionsUse anhydrous conditions, control pH, lower reaction temperature

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the 8-Iodo Position

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

  • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the 8-Iodo Position

This protocol is a general guideline and may require optimization for specific amines.

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%), and a suitable phosphine ligand.

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the amine (1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]

  • 2-Chloro-8-iodo-3-methyl-quinazolin-4-one. PubChem. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Halogenation and Dehalogenation in the Industry // Reactor Engineering. YouTube. [Link]

  • Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. PubMed. [Link]

  • Synthesis of the target compounds 4-8. ResearchGate. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-8-iodoquinazolin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Chloro-8-iodoquinazolin-4-amine and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying this important class of heterocyclic compounds. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity and yield.

The unique structure of this compound—featuring a basic amine group, a halogenated aromatic system, and the quinazoline core—presents specific purification hurdles. The basicity of the 4-amino group often leads to problematic interactions with standard silica gel, while the overall polarity can vary significantly with different derivatives, making a one-size-fits-all approach ineffective. This guide explains the causality behind these challenges and offers robust, validated solutions.

General Purification Strategy

Successful purification begins with a systematic approach. Before committing to a large-scale method, it is crucial to analyze the crude product to understand the impurity profile and the compound's behavior. A typical workflow involves an initial purity assessment, followed by the selection of an appropriate purification technique based on the scale and required purity level.

Purification_Workflow crude Crude Product analysis Purity Analysis (TLC, LC-MS) crude->analysis decision Select Method analysis->decision Assess impurities & scale recryst Recrystallization decision->recryst High initial purity, crystalline solid column Column Chromatography decision->column Moderate purity, gram scale prephplc Preparative HPLC decision->prephplc Low purity, closely related impurities, high-purity needed final_analysis Final Purity Check (HPLC, NMR) recryst->final_analysis column->final_analysis prephplc->final_analysis product Pure Product (>99%) final_analysis->product Purity Confirmed Chromatography_Troubleshooting start Poor Separation Observed check_rf Are Rf values in optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_loading Is column overloaded? check_rf->check_loading Yes adjust_polarity->check_rf change_solvents Change Solvent System (e.g., DCM/MeOH) use_gradient Use Gradient Elution change_solvents->use_gradient check_loading->change_solvents No reduce_load Reduce Sample Load (1-5% of silica mass) check_loading->reduce_load Yes success Separation Achieved reduce_load->success use_gradient->success

Technical Support Center: Preventing Dehalogenation in Cross-Coupling of Iodoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of dehalogenation during the cross-coupling of iodoquinazolines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the versatile quinazoline scaffold in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Dehalogenation Dilemma with Iodoquinazolines

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this heterocycle, with iodoquinazolines often being the substrate of choice due to the high reactivity of the carbon-iodine bond. However, this high reactivity comes with a significant drawback: a propensity for reductive dehalogenation (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen, leading to the formation of a quinazoline byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.

This guide will provide a comprehensive overview of the causes of dehalogenation and practical, evidence-based strategies to mitigate this unwanted side reaction in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodoquinazolines?

A1: Dehalogenation is an undesired side reaction in cross-coupling chemistry where the halogen atom (in this case, iodine) on the quinazoline ring is replaced by a hydrogen atom. This leads to the formation of a de-iodinated quinazoline byproduct, which reduces the yield of your target molecule and can be difficult to separate during purification. Iodoquinazolines are particularly susceptible due to the relatively weak carbon-iodine bond, which makes them more prone to reductive cleavage under certain reaction conditions.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can arise from various sources in the reaction mixture, such as amine bases, solvents (like alcohols or residual water), or even the phosphine ligand itself. Once formed, the Pd-H species can undergo reductive elimination with the iodoquinazoline, leading to the dehalogenated product and regenerating the Pd(0) catalyst.

Q3: How can I quickly screen for conditions to minimize dehalogenation?

A3: A systematic approach is key. Start by evaluating the catalyst, ligand, base, and solvent. A small-scale screen of different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos) and bases (e.g., switching from a strong organic base to a weaker inorganic base like K₂CO₃ or K₃PO₄) is often the most effective first step. Additionally, lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling of an Iodoquinazoline

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough can lead to a slower rate of reductive elimination for the desired coupling, allowing the competing dehalogenation pathway to dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos have been shown to promote the desired C-C bond formation and suppress dehalogenation. For heteroaromatic substrates, bidentate ligands like dppf can also be effective.

  • Base-Induced Decomposition or Hydride Formation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

    • Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to act as hydride sources.

  • Solvent Effects: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF, dioxane) can be sources of hydrides or promote dehalogenation.

    • Solution: Use a non-polar, aprotic solvent like toluene. Ensure your solvent is anhydrous and thoroughly degassed to remove potential hydrogen sources like water and oxygen.

  • High Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling, meaning it becomes more prevalent at elevated temperatures.

    • Solution: Try running the reaction at a lower temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Issue 2: Dehalogenation Observed in Sonogashira Coupling of an Iodoquinazoline

Potential Causes & Solutions:

  • Catalyst System: The choice of both the palladium catalyst and the copper co-catalyst can influence the extent of dehalogenation.

    • Solution: In cases of significant dehalogenation, a copper-free Sonogashira protocol might offer better results. For copper-catalyzed systems, ensure the quality of the copper salt (CuI is common).

  • Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also act as the solvent. However, they can also be a source of hydrides.

    • Solution: If dehalogenation is a problem, consider switching to a non-amine solvent like THF or toluene with an inorganic base such as K₂CO₃ or Cs₂CO₃.

  • Solvent Effects: A significant solvent effect has been observed in some Sonogashira couplings, with solvents like DMF leading to undesired side reactions.

    • Solution: THF has been shown to provide a cleaner reaction profile in some cases.

Issue 3: Dehalogenation in Buchwald-Hartwig Amination of an Iodoquinazoline

Potential Causes & Solutions:

  • Ligand Choice: As with other cross-coupling reactions, the ligand plays a crucial role.

    • Solution: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are generally the first choice for amination reactions as they promote rapid reductive elimination. Bidentate ligands like BINAP or DPPF can also be effective, particularly for primary amines.[1]

  • Base Strength: Strong bases are typically required for Buchwald-Hartwig aminations, but they can also contribute to dehalogenation.

    • Solution: While a strong base is often necessary, a screen of different bases (e.g., NaOtBu, KOtBu, LiHMDS) may reveal one that provides a better balance between amination and dehalogenation. The choice of counterion (Na⁺, K⁺, Li⁺) can also have an effect.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition and side reactions.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also minimize dehalogenation.[2]

Experimental Protocols

General Protocol for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of an Iodoquinazoline

This protocol provides a robust starting point. Optimization for your specific iodoquinazoline and boronic acid partner is highly recommended.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodoquinazoline (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following table summarizes the impact of various reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct. This data is illustrative and serves as a guide for optimization.

ParameterCondition AProduct/Byproduct RatioCondition BProduct/Byproduct RatioRationale for Improvement
Base NaOtBu3:1K₃PO₄15:1Weaker inorganic base reduces Pd-H formation.
Ligand PPh₃2:1XPhos20:1Bulky, electron-rich ligand accelerates reductive elimination.
Solvent Dioxane5:1Toluene12:1Non-polar, aprotic solvent is less likely to be a hydride source.
Temperature 110 °C4:180 °C10:1Lower temperature disfavors the dehalogenation pathway.

Visualizations

Catalytic Cycle and Competing Dehalogenation Pathway

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Iodoquinazoline pd_h_formation Pd-H Formation pd0->pd_h_formation pd_complex [Quin-Pd(II)(I)]L₂ oa->pd_complex transmetal Transmetalation (e.g., with R-B(OR)₂) pd_complex->transmetal re_deh Reductive Elimination pd_complex->re_deh [H⁻] pd_r_complex [Quin-Pd(II)(R)]L₂ transmetal->pd_r_complex re Reductive Elimination pd_r_complex->re re->pd0 Regeneration product Quin-R (Desired Product) re->product hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_h_formation pd_h_complex [H-Pd(II)(I)]L₂ pd_h_formation->pd_h_complex pd_h_complex->oa Iodoquinazoline re_deh->pd0 Regeneration dehalogenated Quin-H (Byproduct) re_deh->dehalogenated G start Dehalogenation Observed step1 Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs). start->step1 step2 Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote dehalogenation. - Switch to a weaker base like K₃PO₄, Cs₂CO₃, or K₂CO₃. step1->step2 step3 Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene or dioxane. step2->step3 step4 Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). step3->step4 step5 Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. step4->step5 end Dehalogenation Minimized step5->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Conclusion

Preventing dehalogenation in the cross-coupling of iodoquinazolines is a multifaceted challenge that requires a systematic and mechanistically informed approach to reaction optimization. By carefully selecting the ligand, base, solvent, and temperature, researchers can significantly suppress this undesirable side reaction and improve the efficiency of their synthetic routes. This guide provides a foundation for troubleshooting and developing robust protocols for the synthesis of functionalized quinazolines. Remember that each substrate is unique, and a degree of empirical optimization will always be necessary to achieve the best results.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical reviews, 106(7), 2651-2710.
  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura cross-coupling reaction of halogenated aminopyrazoles: method development, scope, and mechanism of dehalogenation side reaction. The Journal of Organic Chemistry, 82(1), 157-169.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene) Pd (allyl) Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Shekhar, S., & Hartwig, J. F. (2007). Effects of bases and halides on the amination of chloroarenes catalyzed by Pd (PtBu3) 2. Organometallics, 26(2), 340-351.
  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Felpin, F. X. (2005). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd (0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions.
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Mátravölgyi, B., Fodor, C., Perjési, P., & Kollár, L. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 9, 245-251.

Sources

Technical Support Center: Minimizing Boronic Acid Homocoupling in Reactions with 2-Chloro-8-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the versatile but challenging substrate, 2-Chloro-8-iodoquinazolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and selectivity of their coupling reactions. Here, we will delve into the common issue of boronic acid homocoupling and provide actionable troubleshooting strategies and detailed protocols to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is happening?

A1: You are observing boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings. This process leads to the formation of a symmetrical biaryl from two molecules of your boronic acid, which reduces the yield of your desired product and complicates purification. Homocoupling is often promoted by the presence of oxygen, certain palladium(II) species, and can be influenced by the choice of base, solvent, and ligands.[1][2][3]

Q2: Which halogen on this compound is expected to react first?

A2: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[4] Therefore, under standard Suzuki-Miyaura conditions, selective coupling at the 8-position (the site of the iodine) is expected. Achieving coupling at the 2-position (the site of the chlorine) would require more forcing conditions or specialized catalytic systems.[4][5]

Q3: Can the amine group on the quinazoline ring interfere with the reaction?

A3: Yes, the free amine at the 4-position can potentially coordinate to the palladium catalyst, influencing its activity. Depending on the reaction conditions, it might be beneficial to protect the amine group, though many Suzuki-Miyaura reactions are tolerant of free amines.

Q4: I'm also seeing some dehalogenation of my starting material. What causes this?

A4: Dehalogenation, the replacement of a halogen with a hydrogen atom, is another common side reaction. It can occur when the palladium complex, after oxidative addition, reacts with a proton source in the reaction mixture.[1] This is often exacerbated by certain bases or impurities in the solvents.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reactions with this compound.

Problem: High Levels of Boronic Acid Homocoupling
Root Cause Analysis

The primary culprits behind boronic acid homocoupling are:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1][6]

  • Reductive Activation of Pd(II) Precatalysts: When using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes consume two molecules of the boronic acid, resulting in the homocoupled product.[7]

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the rate of homocoupling relative to the desired cross-coupling. Strong bases in protic solvents can sometimes accelerate this side reaction.[2]

Logical Troubleshooting Workflow

To systematically address the issue of homocoupling, follow the decision tree below.

G start High Homocoupling Observed atmosphere 1. Check Reaction Atmosphere start->atmosphere catalyst 2. Evaluate Catalyst System atmosphere->catalyst Atmosphere is Inert sub_atmosphere1 Degas Solvents Thoroughly (e.g., N2/Ar sparging, freeze-pump-thaw) atmosphere->sub_atmosphere1 Is O2 contamination possible? conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst System is Appropriate sub_catalyst1 Use a Pd(0) Source Directly (e.g., Pd(PPh3)4, Pd2(dba)3) catalyst->sub_catalyst1 Using a Pd(II) source? reagents 4. Assess Reagents conditions->reagents Conditions are Optimized sub_conditions1 Switch to a Weaker Base (e.g., K2CO3, KF, CsF) conditions->sub_conditions1 Using a strong base? end_node Homocoupling Minimized reagents->end_node Reagents are Pure & Stoichiometry is Correct sub_reagents1 Check Boronic Acid Purity (Consider recrystallization or using boronate esters) reagents->sub_reagents1 Reagents of questionable quality? sub_atmosphere2 Ensure Rigorous Inert Atmosphere (Nitrogen or Argon) sub_atmosphere1->sub_atmosphere2 sub_catalyst2 Consider Air-Stable Precatalysts (e.g., Buchwald G3/G4 palladacycles) sub_catalyst1->sub_catalyst2 sub_catalyst3 Optimize Ligand Selection (Use bulky, electron-rich phosphines like SPhos or XPhos) sub_catalyst2->sub_catalyst3 sub_conditions2 Use Aprotic Solvents (e.g., Dioxane, Toluene, THF) sub_conditions1->sub_conditions2 sub_conditions3 Lower Reaction Temperature sub_conditions2->sub_conditions3 sub_reagents2 Use a Slight Excess of the Aryl Halide (e.g., 1.05-1.1 equivalents) sub_reagents1->sub_reagents2 sub_reagents3 Slow Addition of Boronic Acid sub_reagents2->sub_reagents3 Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-I(L2) Ar-I Quinazoline-I Ar-I->Ar-Pd(II)-I(L2)

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Species Pd(0)L2->Pd(II) Oxidation O2 O2 O2->Pd(II) Ar'-Pd(II)-B(OH)2(L2) Ar'-Pd(II)-B(OH)2(L2) Pd(II)->Ar'-Pd(II)-B(OH)2(L2) Transmetalation Ar'-Pd(II)-Ar'(L2) Ar'-Pd(II)-Ar'(L2) Ar'-Pd(II)-B(OH)2(L2)->Ar'-Pd(II)-Ar'(L2) 2nd Transmetalation Ar'-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar'-Ar' Homocoupling Product Ar'-Pd(II)-Ar'(L2)->Ar'-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar'-Pd(II)-B(OH)2(L2)

Caption: A potential pathway for boronic acid homocoupling.

Generalized Experimental Protocol for Minimizing Homocoupling

This protocol is a starting point and should be optimized for your specific boronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.05 equiv.), the boronic acid (1.0 equiv.), and finely powdered K₂CO₃ (2.5 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the boronic acid.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The homocoupled biaryl is typically less polar than the desired product.

By systematically applying these troubleshooting strategies and optimizing your reaction conditions, you can significantly minimize the formation of homocoupled byproducts, leading to higher yields and cleaner reactions in your synthesis of novel quinazoline derivatives.

References
  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). A General and Efficient Protocol for the Suzuki-Miyaura Cross-Coupling of Benzylic Halides. Angewandte Chemie International Edition, 48(35), 6475-6478. [Link]

  • Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Blondiaux, E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7558. [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5274-5282. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(1), 261-269. [Link]

  • Scott, J. S., & Fairlamb, I. J. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9647-9664. [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(44), 8476-8487. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Bellina, F., & Rossi, R. (2010). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Corpet, M., & Gosmini, C. (2016). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Synthesis, 48(18), 2943-2962. [Link]

  • Reddy, C. R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5037-5044. [Link]

  • Krasnokutskaya, E. A., et al. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis, 2005(12), 2095-2098. [Link]

  • Kantchev, E. A. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1878-1903. [Link]

  • Vaddepalli, K., & Colacot, T. J. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 54(19), 3799-3814. [Link]

  • Liu, C., et al. (2015). Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of N-methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry, 39, 1-10. [Link]

  • Keyes, M. A., & El-Sayed, N. Z. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. Bioorganic & Medicinal Chemistry, 27(12), 2548-2553. [Link]

  • Wang, H., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(28), 7436-7443. [Link]

  • Hardy, A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 749-754. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]

  • Chen, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 980112. [Link]

  • Li, M., & Li, Y. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(9), 16337-16359. [Link]

  • Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this otherwise robust and versatile C-C bond-forming reaction. Here, we move beyond the textbook examples to address the nuances of catalyst selection and reaction optimization for difficult substrates, providing not just solutions but also the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors I should investigate?

When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. The most common culprits for low yield can be categorized as follows:

  • Catalyst System Inactivity: The combination of the palladium source and the ligand is paramount for a successful reaction. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[1][2] Inadequate reduction can lead to an induction period or complete failure of the catalytic cycle to initiate. Furthermore, the chosen ligand may not be suitable for the specific substrates, failing to promote one of the key steps in the catalytic cycle: oxidative addition or reductive elimination.[3]

  • Reagent Instability: Boronic acids are susceptible to degradation, most notably through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is particularly problematic with electron-deficient arylboronic acids and heteroarylboronic acids.[6][7] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[2][7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are highly interdependent and can significantly impact the reaction outcome.[8][9] The base is not only required to activate the boronic acid to form a more nucleophilic "ate" complex for transmetalation but its strength and solubility can also influence catalyst stability and side reactions.[10][11] The solvent system must be appropriate for dissolving all reactants and facilitate the catalytic cycle.[9][12]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to inactive palladium black.[13] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment is critical to prevent catalyst decomposition.[1][14]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[14] This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2][15]

Here are some strategies to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: As oxygen can promote the formation of Pd(II) species that lead to homocoupling, ensuring the reaction is performed under strictly anaerobic conditions is the first line of defense.[2][15] This can be achieved by thoroughly degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of nitrogen or argon.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[15][16]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction.[13]

  • Careful Selection of Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling. Screening different bases and solvent systems may be necessary to find conditions that favor the desired cross-coupling pathway.[14]

Q3: I am working with a sterically hindered aryl halide or boronic acid. What type of catalyst system should I consider?

Coupling sterically hindered substrates, especially those with ortho-substituents, is a significant challenge in Suzuki coupling as it can impede both the oxidative addition and reductive elimination steps.[17][18] To overcome this, highly active catalyst systems employing bulky, electron-rich ligands are required.[3][19]

  • Bulky Phosphine Ligands: This class of ligands, particularly the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos), are the gold standard for sterically demanding couplings.[19][20] Their steric bulk promotes the formation of highly reactive, low-coordinate palladium species, while their strong electron-donating ability facilitates oxidative addition and reductive elimination.[3][19]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes.[21][22] This stability can translate to higher catalyst turnover numbers and resistance to decomposition at elevated temperatures.[19] The "flexible steric bulk" of some NHC ligands, such as IPr and IMes, can be particularly effective in accommodating hindered substrates.[21][23]

The optimal choice between a phosphine and an NHC ligand can be substrate-dependent and may require empirical screening.[19]

Q4: My substrate is an unreactive aryl chloride. How can I achieve a successful coupling?

Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the high strength of the C-Cl bond, which makes oxidative addition the rate-determining step.[10][24] To activate these unreactive substrates, highly active and specialized catalyst systems are necessary.[25][26]

  • Electron-Rich and Bulky Ligands: Similar to sterically hindered couplings, the use of bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial.[17][24] These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[3][21]

  • Choice of Base and Solvent: Stronger bases, such as K₃PO₄ or Cs₂CO₃, are often required to facilitate the transmetalation step and promote the overall catalytic cycle.[3][27] The solvent system should be carefully chosen to ensure the solubility of all components at the required reaction temperature.[12][28]

  • Higher Reaction Temperatures: Due to the higher activation energy for C-Cl bond cleavage, higher reaction temperatures are typically necessary for the coupling of aryl chlorides.[24]

Troubleshooting Workflow

When faced with a difficult Suzuki coupling, a systematic approach to optimization is key. The following workflow provides a logical sequence for troubleshooting and identifying the optimal reaction conditions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvent, Active Catalyst) Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Atmosphere Ensure Inert Atmosphere (Degas Solvent, Use N2/Ar) Check_Reagents->Check_Atmosphere Reagents OK Check_Atmosphere->Start Oxygen Present Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Atmosphere->Optimize_Base Atmosphere Inert Optimize_Solvent Screen Solvent Systems (e.g., Toluene/H2O, Dioxane/H2O, THF/H2O) Optimize_Base->Optimize_Solvent Still Low Yield Optimize_Ligand Screen Ligands (Bulky Phosphines, NHCs) Optimize_Solvent->Optimize_Ligand Still Low Yield Optimize_Temp Vary Reaction Temperature Optimize_Ligand->Optimize_Temp Still Low Yield Success Successful Coupling Optimize_Temp->Success Optimized

Caption: A stepwise workflow for troubleshooting difficult Suzuki coupling reactions.

Ligand Selection Guide for Challenging Substrates

The choice of ligand is often the most critical parameter in overcoming a difficult Suzuki coupling. The following table provides a comparison of commonly used ligand classes for specific challenges.

ChallengeRecommended Ligand ClassSpecific ExamplesKey Advantages
Sterically Hindered Substrates Bulky Biaryl PhosphinesXPhos, SPhos, RuPhosPromote reductive elimination of bulky products.[3][20]
N-Heterocyclic Carbenes (NHCs)IPr, IMes, IAdStrong σ-donors, form stable complexes, flexible steric bulk.[21][23]
Unreactive Aryl Chlorides Bulky Biaryl PhosphinesXPhos, cataCXium® AHighly electron-donating, facilitate oxidative addition.[3][24]
N-Heterocyclic Carbenes (NHCs)IPr, PEPPSI™ precatalystsStrong σ-donors, enhance catalyst activity and stability.[2][21]
Electron-Deficient Substrates Electron-Rich PhosphinesP(t-Bu)₃, PCy₃Increase electron density on palladium, promoting oxidative addition.[17]
Heteroaryl Substrates Buchwald LigandsSPhos, XPhosVersatile and effective for a wide range of heteroaromatic systems.[20]
Josiphos-type LigandsR-PhosHigh activity and stability for coupling heteroaryl bromides.[29]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Difficult Suzuki Coupling

This protocol outlines a systematic approach to screen different catalyst systems for a challenging Suzuki coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid or ester (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Procedure for Mitigating Boronic Acid Decomposition

For substrates prone to protodeboronation, the following modifications to the general protocol can be beneficial.

  • Use of Boronic Esters: Substitute the boronic acid with a more stable boronic ester derivative, such as a pinacol ester.[7]

  • Anhydrous Conditions: If using a boronic ester, anhydrous conditions can be employed. Use a non-aqueous solvent system (e.g., dry toluene or dioxane) and an anhydrous base (e.g., powdered K₃PO₄).

  • Diethanolamine Adducts: For particularly unstable boronic acids, conversion to a diethanolamine adduct can enhance stability.[1]

    • Dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).

    • Add diethanolamine (1.0 equiv) dropwise while stirring.

    • Isolate the resulting precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This adduct can be used directly in the coupling reaction.

The Suzuki-Miyaura Catalytic Cycle and the Role of Ligands

Understanding the catalytic cycle is fundamental to troubleshooting difficult reactions. The choice of ligand profoundly influences the efficiency of each step.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X(L)2 OA->PdII_ArX Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R(L)2 Transmetalation->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product

Sources

Technical Support Center: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic routes to this critical scaffold. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and improve your reaction yields and purity.

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib.[1][2][3] Traditional synthesis methods often involve prolonged reaction times at high temperatures, leading to low yields and complex purification challenges.[1][4] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, dramatically accelerating reaction rates, improving yields, and promoting greener chemistry by reducing solvent use and energy consumption.[4][5][6][7] This guide will walk you through the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Here we address common questions encountered by scientists adopting microwave technology for 4-anilinoquinazoline synthesis.

Q1: What is the fundamental advantage of using a microwave for this synthesis? Microwave irradiation utilizes the ability of polar molecules or ions in a reaction mixture to absorb microwave energy and convert it into heat.[6][8] This process, known as dielectric heating, is highly efficient and generates rapid, uniform heating throughout the reaction volume. Unlike conventional oil bath heating, which relies on slow thermal conduction, microwave heating can reduce reaction times from many hours to mere minutes and significantly increase product yields.[4][6] For the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines and anilines, what typically takes 12 hours under reflux can be achieved in as little as 20 minutes with microwave assistance.[4]

Q2: How do I choose the right solvent for my reaction? Solvent choice is critical for both chemical reactivity and microwave absorption.

  • Polar Solvents: Solvents with a high dielectric constant, such as DMF, NMP, DMSO, ethanol, and isopropanol, absorb microwave energy very efficiently, leading to rapid heating.[9][10] Isopropanol is a commonly used and effective solvent for this particular synthesis.[4][11][12]

  • Non-polar Solvents: Non-polar solvents like toluene or dioxane do not heat well on their own. However, they can be used if the reactants themselves are polar or if ionic additives are present, which will absorb the microwave energy and heat the mixture.[9][10]

  • Solvent-Free: In some cases, reactions can be run under solvent-free conditions, particularly with solid-supported reagents, which aligns with green chemistry principles.[5][6][13]

Q3: Is a catalyst necessary for the reaction between a 4-chloroquinazoline and an aniline? While the nucleophilic aromatic substitution can proceed without a catalyst, especially with electron-rich anilines, the addition of a catalyst can be beneficial.[1][2] For less reactive or electron-poor anilines, a catalyst can improve reaction rates and yields. Both acid catalysts and metal catalysts (such as copper) have been successfully employed in related quinazoline syntheses.[5][14][15][16] Often, a small amount of acetic acid is used with a solvent like isopropanol to facilitate the reaction.[5]

Q4: What is the difference between using a domestic microwave and a dedicated scientific reactor? Domestic microwave ovens have an uneven energy distribution (hot spots) and lack precise temperature and pressure control, which leads to poor reproducibility and safety hazards with flammable organic solvents.[5] Dedicated laboratory microwave reactors provide precise control over temperature, pressure, and power delivery, ensuring reproducible, safe, and scalable results.[7]

Q5: What is a typical starting point for optimizing reaction temperature and time? A good starting point is to adapt a conventional heating protocol. If a reaction runs for 4 hours at 140°C, you can often start by setting the microwave reactor to 140°C for 15-30 minutes.[9] For the synthesis of N-aryl-4-aminoquinazolines, conditions such as 80-110°C for 10-20 minutes are often highly effective.[4][12] It is crucial to perform a time course study to find the optimal duration, as prolonged irradiation can sometimes lead to byproduct formation and decreased yield.[4]

Troubleshooting Guide

Even with a robust technique like MAOS, challenges can arise. This guide provides a systematic approach to resolving common experimental issues.

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Product Yield Inefficient Microwave Heating: The selected solvent may have poor microwave absorption properties (e.g., toluene, dioxane).Switch to a more polar solvent like isopropanol (i-PrOH), ethanol (EtOH), or N,N-Dimethylformamide (DMF).[9][10] These solvents have higher dielectric constants and will heat the reaction mixture to the target temperature more efficiently.
Sub-optimal Temperature/Time: The reaction may not have reached the necessary activation energy or has not run for long enough.Systematically increase the target temperature or reaction time. Increase temperature in 10-20°C increments or time in 5-10 minute increments.[4][9] Monitor reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.
Poor Reagent Reactivity: The aniline used may be electron-deficient, making it a poor nucleophile.Add a catalytic amount of acid (e.g., acetic acid) to protonate the quinazoline ring, making it more electrophilic. Alternatively, consider a copper-catalyzed protocol, which has proven effective for C-N bond formation.[5][14]
2. Significant Byproduct Formation Overheating or Excessive Irradiation Time: Too much energy input can cause degradation of starting materials or the desired product.Reduce the reaction temperature or shorten the irradiation time. A 10°C reduction can have a significant effect. Finding the point at which starting material is consumed without significant byproduct formation (via TLC) is key.[4][13]
Incorrect Microwave Power Setting: Using a fixed, high power setting can cause temperature overshoots.Use variable power control with direct temperature feedback. This allows the instrument to apply only the necessary power to maintain the set temperature, preventing thermal decomposition.
3. Inconsistent or Non-Reproducible Results Inconsistent Reaction Volume: Varying the reaction volume between experiments changes the heating dynamics and can lead to different outcomes.Maintain a consistent reaction volume and use the appropriate vial size. Do not underfill or overfill vials, as this can affect the accuracy of temperature measurement and pressure buildup.[9]
Use of Domestic Microwave Oven: "Hot spots" and lack of precise temperature control inherent in domestic ovens lead to variability.[5]Use a dedicated scientific microwave reactor. These instruments are designed for chemical synthesis and provide the control necessary for reproducible results.[7]
4. Pressure Limit Exceeded Use of a Low-Boiling Point Solvent at High Temperature: Solvents like methanol or acetone will generate high vapor pressure when heated well above their atmospheric boiling points.[9]Switch to a higher-boiling point solvent that is chemically similar (e.g., use dichloroethane instead of dichloromethane).[9] This allows you to reach the desired temperature at a lower pressure.
Troubleshooting Workflow

This decision tree can help guide your troubleshooting process for low-yield reactions.

troubleshooting_workflow start Low Yield Observed check_heating Is the reaction heating efficiently to the set temperature? start->check_heating change_solvent Switch to a more polar solvent (e.g., DMF, i-PrOH) check_heating->change_solvent No optimize_conditions Are reaction conditions optimized? check_heating->optimize_conditions Yes change_solvent->check_heating increase_temp_time Increase Temperature/Time incrementally. Monitor via TLC. optimize_conditions->increase_temp_time No check_reactivity Is aniline reactant electron-poor? optimize_conditions->check_reactivity Yes success Yield Improved increase_temp_time->success add_catalyst Add catalytic acid or consider a metal catalyst. check_reactivity->add_catalyst Yes check_reactivity->success No add_catalyst->success

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: General Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

This procedure is adapted from established methods for the reaction of 4-chloroquinazoline with various aniline derivatives.[1][4][12]

Reaction Scheme:

Caption: General reaction for N-arylation of 4-chloroquinazoline.

Methodology:

  • Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol, 1 eq.).

  • Addition of Nucleophile: Add the desired aniline derivative (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add 2-propanol (i-PrOH, 3 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature of 100 °C for 20 minutes with magnetic stirring. Use a variable power setting to maintain the target temperature.

  • Reaction Monitoring: After the initial run, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 5:1 petroleum ether-ethyl acetate as eluent) to check for the consumption of the starting material.[4] If the reaction is incomplete, irradiate for an additional 10 minutes.

  • Work-up: Upon completion, cool the vial and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Wash the resulting residue with water, filter the solid, and dry it. Purify the crude product by silica gel column chromatography (e.g., using a gradient of petroleum ether-ethyl acetate) to yield the pure N-aryl-4-aminoquinazoline derivative.[4]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Workflow

workflow prep 1. Reagent Prep & Vial Loading mw 2. Microwave Irradiation prep->mw tlc 3. TLC Monitoring mw->tlc workup 4. Solvent Removal & Wash tlc->workup purify 5. Column Chromatography workup->purify char 6. Product Characterization purify->char

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting NMR and Mass Spectrometry Data for 2-Chloro-8-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, quinazoline scaffolds are of paramount importance due to their wide range of biological activities. The precise structural elucidation of novel derivatives is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. 2-Chloro-8-iodoquinazolin-4-amine represents a key synthetic intermediate, whose heavy halogen atoms provide unique analytical handles but also introduce complexities in spectral interpretation.

This guide provides an in-depth, experience-driven comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will dissect the anticipated spectral features, explain the underlying chemical principles, and compare these signatures against a logical alternative, 2-Chloro-8-bromoquinazolin-4-amine, to highlight how subtle molecular changes yield distinct, characterizable data. Our approach emphasizes not just the "what" but the "why," grounding every interpretation in authoritative principles of analytical chemistry.

Part 1: Mass Spectrometry - The First Step in Unambiguous Identification

Mass spectrometry provides the most direct readout of a molecule's elemental composition and connectivity through its mass-to-charge ratio (m/z) and fragmentation patterns. For a molecule like this compound, the presence of two different halogen atoms creates a highly characteristic isotopic pattern, which is the most powerful initial evidence for its successful synthesis.

Expected Molecular Ion and Isotopic Signature

The molecular formula for our target compound is C₈H₅ClIN₃. The two key elements for MS interpretation are Chlorine and Iodine.

  • Chlorine (Cl) exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion (M) peak.[1][2]

  • Iodine (I) is monoisotopic, meaning it exists naturally as only one isotope, ¹²⁷I.[2][3]

Therefore, the mass spectrum of this compound will be defined by the chlorine isotope pattern. The monoisotopic mass (using ¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N) is calculated to be 319.92 g/mol . We expect to see a molecular ion peak [M]⁺ at m/z 319.9 and a prominent [M+2]⁺ peak at m/z 321.9 with an intensity ratio of approximately 3:1.[4] The presence of this specific pattern is a strong confirmation of a molecule containing a single chlorine atom.

Comparative Analysis: The Power of Isotopic Patterns

To underscore the diagnostic power of this signature, let's consider the isomeric alternative, 2-Chloro-8-bromoquinazolin-4-amine (C₈H₅BrClN₃). Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively).[2][4]

CompoundMolecular FormulaKey IsotopesExpected M / M+2 Ratio
Target: this compound C₈H₅ClIN₃³⁵Cl / ³⁷Cl~ 3:1
Alternative: 2-Chloro-8-bromoquinazolin-4-amine C₈H₅BrClN₃⁷⁹Br / ⁸¹Br~ 1:1

This stark difference in the M+2 peak intensity provides an unambiguous method to distinguish between iodo- and bromo- substituted analogues directly from the initial mass spectrum.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion.[5] For quinazoline derivatives, fragmentation is often directed by the stable heterocyclic core.[6]

A logical fragmentation pathway for this compound would involve initial losses of small, stable molecules or radicals. Key expected fragments are outlined below.

G M [M]⁺ m/z = 319.9 (C₈H₅³⁵ClIN₃) F1 [M-Cl]⁺ m/z = 284.9 (Loss of Cl radical) M->F1 -Cl• F2 [M-I]⁺ m/z = 192.9 (Loss of I radical) M->F2 -I• F3 [M-HCN]⁺ m/z = 292.9 (Loss of neutral HCN) M->F3 -HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

The loss of the iodine radical is often a favorable pathway due to the relative weakness of the C-I bond, which would yield a strong peak at m/z 192.9. The subsequent fragmentation of this ion would provide further structural details.

Experimental Protocol: High-Resolution LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range (MS1): m/z 100-500.

    • Fragmentation (MS2): Data-dependent acquisition (DDA) targeting the ion at m/z 319.9. Use a collision energy ramp (e.g., 15-40 eV) to observe a full range of fragment ions.

Part 2: NMR Spectroscopy - Mapping the Proton and Carbon Skeleton

While MS provides the formula, NMR spectroscopy reveals the precise arrangement of atoms. For aromatic systems like quinazolines, ¹H NMR is particularly informative due to predictable chemical shifts and coupling patterns.

¹H NMR Spectrum: Predicted Chemical Shifts and Couplings

The quinazoline core has three aromatic protons (H-5, H-6, H-7) and an amine group with protons that may or may not be visible depending on the solvent and concentration.

Caption: Structural assignments for ¹H NMR of this compound. (Note: Image placeholder used for chemical structure).

Predicted Data (in DMSO-d₆, 400 MHz):

ProtonPredicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale
H-5 ~ 8.0 - 8.2Doublet (d)J ≈ 8.0Deshielded by the adjacent nitrogen (N-1) and the electron-withdrawing iodine at C-8.
H-7 ~ 7.8 - 8.0Doublet (d)J ≈ 8.0Deshielded by the fused pyrimidine ring.
H-6 ~ 7.4 - 7.6Triplet (t)J ≈ 8.0Shielded relative to H-5 and H-7, appears as a triplet due to coupling to both.
-NH₂ ~ 7.0 - 7.5Broad Singlet (br s)N/AProtons on nitrogen often exchange, leading to a broad signal. Position is highly variable.

Note: These are estimations based on known substituent effects on quinazoline rings. Actual values may vary.[7][8]

¹³C NMR Spectrum: Carbon Environment Analysis

¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. We expect to see 8 distinct signals for the 8 carbon atoms in the quinazoline ring system.

Predicted Chemical Shifts (in DMSO-d₆, 100 MHz):

CarbonPredicted δ (ppm)Rationale
C-4 ~ 160Carbon attached to the amine group, highly deshielded.
C-2 ~ 155Carbon attached to electronegative Cl and flanked by two nitrogens.
C-8a ~ 150Quaternary carbon at the ring junction.
C-5, C-7 ~ 125-135Aromatic CH carbons.
C-6 ~ 120-125Aromatic CH carbon.
C-4a ~ 115-120Quaternary carbon at the ring junction.
C-8 ~ 90-100Carbon directly attached to iodine; subject to the "heavy atom effect," shifting it significantly upfield.

The most diagnostic signal here is C-8. The direct attachment to the large iodine atom causes a significant upfield shift (to a lower ppm value) compared to a typical aromatic carbon, making its assignment straightforward.[9]

Part 3: Synergistic Workflow and Conclusion

Neither technique alone is sufficient for absolute proof of structure. It is the synergy between MS and NMR that provides irrefutable evidence.

G cluster_workflow Integrated Analytical Workflow Sample Synthesized Product (Unknown Purity/Identity) LCMS LC-MS Analysis Sample->LCMS NMR ¹H & ¹³C NMR Analysis Sample->NMR MS_Data Molecular Weight? Isotopic Pattern Correct? LCMS->MS_Data NMR_Data Correct # of Signals? Expected Shifts/Couplings? NMR->NMR_Data Confirm Structure Confirmed MS_Data->Confirm Yes Revisit Re-evaluate Synthesis or Purification MS_Data->Revisit No NMR_Data->Confirm Yes NMR_Data->Revisit No

Caption: A self-validating workflow for structural confirmation.

Conclusion

The structural elucidation of this compound is a clear example of modern analytical chemistry in practice. Mass spectrometry provides the first critical piece of evidence through its unique M/M+2 isotopic signature of ~3:1 at m/z 319.9/321.9, which immediately confirms the presence of one chlorine atom and the correct molecular weight. This signature allows for rapid differentiation from other halogenated analogues. Subsequently, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton. The predicted downfield shifts of the aromatic protons and the characteristic upfield shift of the iodine-bearing C-8 carbon serve as confirmatory data points. By following the integrated workflow described, researchers can move forward with confidence in the identity and purity of their material, enabling robust and reproducible downstream research.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2023).
  • Semantic Scholar. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • Chemistry LibreTexts. (2022). Isotope Abundance.
  • Frontiers in Chemistry. (2019). Chiral ¹H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids.
  • National Institutes of Health (NIH). (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Chemistry LibreTexts. (2014). Mass Spectrometry.
  • ChemicalBook. (2023). Quinazoline(253-82-7) ¹H NMR spectrum.
  • Whitman College. (n.d.). GCMS Section 6.
  • ResearchGate. (2020). ¹³C NMR chemical shifts (δ, ppm)
  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry.
  • ResearchGate. (2020). Figure S7. ¹³C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health (NIH). (2014). N-Benzyl-2-chloroquinazolin-4-amine.
  • University of Southampton ePrints. (2015).
  • PubChem. (2024). 2-Chloro-8-iodo-3-methyl-quinazolin-4-one.
  • Royal Society of Chemistry. (2019). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine.
  • National Institutes of Health (NIH). (2024).
  • PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
  • Wikipedia. (2024).

Sources

A Senior Application Scientist's Guide to Quinazoline Reactivity: A Comparative Analysis of the 2- and 4-Chloro Positions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a specialized guide for researchers, medicinal chemists, and drug development professionals. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including several targeted cancer therapies like gefitinib and erlotinib.[1][2] The functionalization of this privileged structure is paramount for developing new chemical entities. Among the most versatile handles for derivatization are chloro-substituents, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth, evidence-based comparison of the reactivity of chloro-substituents at the 2- and 4-positions of the quinazoline nucleus. Understanding the profound difference in their reactivity is not merely academic; it is the key to designing efficient, selective, and high-yielding synthetic strategies. We will move beyond simple procedural descriptions to explore the electronic and mechanistic underpinnings that dictate this reactivity, supported by experimental data and field-proven protocols.

The Electronic Landscape: Why the 4-Position Reigns Supreme

The differential reactivity of the 2- and 4-chloro positions is a direct consequence of the electronic architecture of the quinazoline ring. The pyrimidine portion of the fused system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, their influence on the C2 and C4 carbons is not symmetrical.

The carbon at the 4-position (C4) is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position (C2). This is a well-documented phenomenon in quinazoline chemistry.[3][4][5] The primary reasons for this enhanced reactivity are:

  • Inductive and Resonance Effects: The nitrogen atom at position 1 (N1) exerts a powerful electron-withdrawing effect on the adjacent C4 position. Upon nucleophilic attack at C4, the resulting negatively charged intermediate (the Meisenheimer complex) is effectively stabilized by resonance, with the charge delocalized onto the electronegative N1 atom.

  • Activation Energy Barrier: Theoretical studies using Density Functional Theory (DFT) have provided quantitative support for this observation. Calculations reveal that the activation energy required for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position.[3][4] Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it is the more favorable site for nucleophilic attack.[3][6]

This relationship is visualized in the diagram below, which compares the stability of the intermediates formed during nucleophilic attack.

G cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) C4_Start 4-Chloroquinazoline C4_TS Transition State (Lower Activation Energy) C4_Start->C4_TS + Nu⁻ C2_Start 2-Chloroquinazoline C4_Intermediate Meisenheimer Complex (Charge on N1) C4_TS->C4_Intermediate C4_Product 4-Substituted Product C4_Intermediate->C4_Product - Cl⁻ C2_TS Transition State (Higher Activation Energy) C2_Start->C2_TS + Nu⁻ C2_Intermediate Meisenheimer Complex (Less Stable) C2_TS->C2_Intermediate C2_Product 2-Substituted Product C2_Intermediate->C2_Product - Cl⁻

Caption: Energetic preference for nucleophilic attack at C4 vs. C2.

Experimental Evidence: A Head-to-Head Comparison

The theoretical preference for C4 substitution is overwhelmingly supported by experimental results. When a 2,4-dichloroquinazoline substrate is treated with one equivalent of a nucleophile under mild conditions, the reaction proceeds with high regioselectivity at the 4-position.[4][5] Substitution at the C2 position typically requires significantly harsher conditions, such as higher temperatures or the use of microwave irradiation, to proceed.[4]

A classic example involves the reaction of 2,4-dichloroquinazoline with hydrazine hydrate. The substitution of the C4-chloro occurs readily at 0-5 °C, while the subsequent replacement of the C2-chloro requires refluxing in isopropanol.[5] This differential reactivity is the cornerstone for the sequential synthesis of diverse 2,4-disubstituted quinazolines.

PositionNucleophileTypical ConditionsReactivity LevelRepresentative YieldSource(s)
4-Chloro Primary/Secondary Amines0 °C to Room Temp, 1-4 hoursHigh >90%[4][7]
4-Chloro PhenolsRoom Temp to 60 °C (with base)Moderate 80-95%[8]
2-Chloro Primary/Secondary Amines>100 °C or Microwave, 4-12 hoursLow 70-90%[4][5]
2-Chloro HydrazineRefluxLow Good[5]

This table summarizes general reactivity trends. Specific outcomes depend on the substrate and nucleophile.

It is also important to consider steric effects. Bulky nucleophiles or substituents near the reaction center can hinder the approach of the nucleophile, potentially slowing the reaction rate, even at the activated C4 position.[7][9]

Field-Proven Protocols for Selective Functionalization

The predictable reactivity of chloroquinazolines allows for robust and reproducible synthetic protocols. The following methods are self-validating systems designed for the selective synthesis of 4-amino and 2,4-diamino quinazolines.

Protocol 1: Highly Regioselective SNAr at the C4-Position

This protocol describes the synthesis of a 2-chloro-4-aminoquinazoline derivative, a versatile intermediate for further diversification.

Objective: To selectively substitute the chlorine atom at the 4-position of 2,4-dichloroquinazoline with an amine.

Materials:

  • 2,4-dichloroquinazoline

  • Amine of choice (e.g., aniline, benzylamine) (1.0-1.1 equivalents)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol (approx. 0.1 M concentration).

  • Nucleophile Addition: To the stirred solution, add the desired amine (1.05 eq). If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to liberate the free base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The formation of a precipitate (the product) is often observed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold isopropanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Characterization: Dry the solid product under vacuum. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS analysis. The regioselectivity can be unequivocally confirmed using 2D-NMR techniques like HMBC and NOESY.[3][4]

Protocol 2: Substitution at the C2-Position

This protocol details the subsequent substitution at the less reactive C2 position, requiring more forcing conditions.

Objective: To substitute the remaining chlorine atom at the 2-position of a 2-chloro-4-aminoquinazoline intermediate.

Materials:

  • 2-chloro-4-aminoquinazoline derivative (from Protocol 1)

  • Second amine of choice (1.2-2.0 equivalents)

  • Solvent: Isopropanol (IPA), N-Methyl-2-pyrrolidone (NMP), or sealed tube/microwave vial

  • Standard laboratory glassware for heating under reflux or a microwave reactor

Step-by-Step Methodology:

  • Reaction Setup: Combine the 2-chloro-4-aminoquinazoline (1.0 eq) and the second amine (1.5 eq) in a suitable solvent like IPA or NMP in a vessel appropriate for the intended heating method (round-bottom flask for reflux or a microwave vial).

  • Heating: Heat the mixture to reflux (typically >100 °C) or subject it to microwave irradiation (e.g., 120-150 °C) for several hours.[4] The exact time and temperature will depend on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can often be precipitated by adding water or an anti-solvent like hexanes.

  • Purification: The crude product may require purification by column chromatography on silica gel or recrystallization to achieve high purity.

  • Characterization: Confirm the structure of the final 2,4-disubstituted quinazoline product by ¹H NMR, ¹³C NMR, and MS analysis.

The general workflow for these synthetic transformations is outlined below.

Sources

A Comparative Analysis of Iodo- vs. Bromo-Substituted Quinazolines in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of catalysis, the quinazoline scaffold has emerged as a privileged structure, finding applications in pharmaceuticals and materials science. The strategic functionalization of this heterocyclic system, particularly with halogens, has opened new avenues for catalytic applications. This guide provides an in-depth comparative analysis of iodo- and bromo-substituted quinazolines, offering insights into their synthesis, catalytic performance, and mechanistic nuances to aid researchers in catalyst design and selection.

Introduction: The Halogen's Role in Quinazoline-Based Catalysis

Halogenated quinazolines are pivotal intermediates in organic synthesis, primarily due to their susceptibility to transition metal-catalyzed cross-coupling reactions.[1] The nature of the halogen substituent—specifically iodine versus bromine—profoundly influences the reactivity and, consequently, the catalytic efficacy of the quinazoline moiety. The general order of reactivity for Csp²–halogen bonds in such reactions is C-I > C-Br >> C-Cl, a principle that underpins the differential behavior of iodo- and bromo-substituted quinazolines.[1] This reactivity trend allows for selective transformations, where an iodo-group can be selectively coupled in the presence of a bromo-group, offering a handle for sequential functionalization.

This guide will delve into the practical implications of this reactivity difference, providing a comparative framework for researchers to make informed decisions when selecting a halogenated quinazoline for a specific catalytic application.

Synthesis of Halogenated Quinazolines: Accessibility and Strategy

The availability and ease of synthesis of the catalyst precursor are critical considerations in any catalytic system. Both iodo- and bromo-substituted quinazolines can be accessed through various synthetic routes, often starting from commercially available anthranilic acid derivatives.

Synthesis of Iodo-Substituted Quinazolines:

A common strategy for synthesizing iodo-substituted quinazolinones involves the iodination of anthranilic acid as a key step. For instance, 5-iodoanthranilic acid can be prepared by treating anthranilic acid with hydrogen peroxide in ethanol, followed by cyclization and further functionalization to yield a variety of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives.[2] This method is noted for its good yields and the stability of the resulting iodinated compounds.[2] Molecular iodine itself can also serve as a catalyst in the synthesis of quinazoline derivatives, highlighting its dual role as both a potential substituent and a catalyst.[3][4][5][6]

Synthesis of Bromo-Substituted Quinazolines:

Similarly, bromo-substituted quinazolines are often synthesized from brominated precursors. For example, a series of 6-bromo-4-alkylthioquinazoline compounds can be generated from anthranilic acid through a sequence of reactions including acylation, bromination, and cyclization.[7] Copper-catalyzed methodologies have also proven effective for the synthesis of quinazolines from substituted (2-bromophenyl)methylamines.[8][9]

The choice between an iodo- or bromo-substituted precursor may depend on the desired reactivity in subsequent catalytic steps and the commercial availability of the starting materials.

Comparative Catalytic Performance: A Focus on Cross-Coupling Reactions

The primary application of halogenated quinazolines in catalysis is as substrates or ligands in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][10][11] The C-X (X = I, Br) bond is the reactive site, and its lability dictates the efficiency of the catalytic cycle.

Oxidative Addition: The Rate-Determining Step

The first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)). The weaker carbon-iodine bond (bond dissociation energy ~228 kJ/mol) compared to the carbon-bromine bond (~285 kJ/mol) leads to a significantly faster rate of oxidative addition for iodo-substituted quinazolines. This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Reactions with iodo-quinazolines can frequently be conducted at lower temperatures and with lower catalyst loadings.

  • Higher Reaction Rates: The faster oxidative addition step leads to shorter overall reaction times.

  • Broader Substrate Scope: The higher reactivity of the C-I bond can enable the coupling of more challenging or sterically hindered substrates.

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the key oxidative addition step.

Catalytic Cycle M(0)L_n M(0)Ln (Active Catalyst) R-M(II)-X R-M(II)(X)Ln (Oxidative Adduct) M(0)L_n->R-M(II)-X R-X Oxidative_Addition R-X Oxidative Addition R-M(II)-R' R-M(II)(R')Ln R-M(II)-X->R-M(II)-R' R'-[M] Transmetalation R'-B(OR)2 Transmetalation R-M(II)-R'->M(0)L_n Reductive Elimination Product R-R' (Product) R-M(II)-R'->Product Reductive_Elimination Reductive Elimination Catalyst_Regeneration Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Data Synopsis:

While a direct head-to-head comparison of iodo- and bromo-substituted quinazolines in the same catalytic system is not always available in the literature, the general principles of halide reactivity are well-established. For instance, in Suzuki-Miyaura cross-coupling reactions, aryl iodides are known to react under milder conditions (e.g., with weaker bases and at lower temperatures) than aryl bromides.[11]

FeatureIodo-Substituted QuinazolinesBromo-Substituted Quinazolines
Reactivity HigherLower
Reaction Conditions Milder (lower temp., weaker base)Harsher (higher temp., stronger base)
Catalyst Loading Potentially lowerGenerally higher
Cost Generally higherGenerally lower
Stability Less stableMore stable

Table 1: Qualitative Comparison of Iodo- and Bromo-Substituted Quinazolines in Catalysis.

Mechanistic Considerations and Side Reactions

The higher reactivity of iodo-substituted quinazolines can also lead to a higher propensity for side reactions, such as reduction of the C-I bond (hydrodehalogenation). This can result in the formation of the corresponding unsubstituted quinazoline as a byproduct, lowering the overall yield of the desired coupled product.

Conversely, the more robust nature of the C-Br bond in bromo-substituted quinazolines can make them more resilient to certain reaction conditions, potentially leading to cleaner reactions, albeit at the cost of lower reactivity.

The choice between iodo- and bromo-substituted quinazolines therefore represents a trade-off between reactivity and stability, a crucial consideration for process optimization and scale-up in drug development and manufacturing.

Experimental Protocols

A. General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Quinazoline:

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Suzuki-Miyaura Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants To a reaction vessel, add: - Halogenated Quinazoline (1.0 equiv) - Boronic Acid/Ester (1.2-1.5 equiv) - Palladium Catalyst (e.g., Pd(PPh3)4, 1-5 mol%) - Base (e.g., K2CO3, Na2CO3, 2-3 equiv) Solvent Add degassed solvent (e.g., Toluene, Dioxane, DMF/H2O) Reactants->Solvent Degas Degas the reaction mixture (e.g., N2/Ar bubbling) Solvent->Degas Heat Heat the mixture to the desired temperature (e.g., 80-120 °C) Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Filter Filter off solids (if any) Cool->Filter Extract Extract with an organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the halogenated quinazoline (1.0 equivalent), the boronic acid or ester (1.2–1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and the base (e.g., K₂CO₃, 2–3 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, filter the mixture. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

The choice between iodo- and bromo-substituted quinazolines in catalysis is a nuanced decision that hinges on a balance of reactivity, stability, and cost. Iodo-substituted quinazolines offer the advantage of higher reactivity, enabling milder reaction conditions and potentially broader substrate scope. However, this comes at the cost of increased price and a greater potential for side reactions. Bromo-substituted quinazolines, while less reactive, are generally more stable and cost-effective, making them attractive for large-scale applications where process robustness is paramount.

Future research in this area may focus on the development of more active and selective catalyst systems that can efficiently activate the more challenging C-Br bond under milder conditions, thereby bridging the reactivity gap between iodo- and bromo-substituted quinazolines. Additionally, the exploration of quinazolines bearing other halogens, such as chlorine, in catalysis remains a promising avenue for further investigation.

References

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC - NIH.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Publishing.
  • Quinazoline synthesis - Organic Chemistry Portal.
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Sci-Hub: ChemInform Abstract: Iodine: Selectively Promote the Synthesis of Mono Substituted Quinazolin‐4(3H)‐ones and 2,3‐Dihydroquinazolin‐4(1H).
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH.
  • Synthesis of quinazolinones - Organic Chemistry Portal.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC - PubMed Central.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI.
  • Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N - PubMed.
  • Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation | Request PDF - ResearchGate.
  • quinazoline-assisted-ortho-halogenation-with-n-halosuccinimides-through-pd-ii-catalyzed-c-sp-2-h-activation - Ask this paper | Bohrium.
  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond | Request PDF - ResearchGate.

Sources

Validating the Antiproliferative Effects of Novel Quinazoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] In oncology, quinazoline derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor progression.[3][4] Marketed drugs like Gefitinib and Erlotinib, for instance, are quinazoline-based tyrosine kinase inhibitors that have revolutionized the treatment of certain cancers.[4] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the generation of vast chemical libraries with diverse pharmacological profiles.[5] This guide provides a comprehensive framework for validating the antiproliferative effects of novel quinazoline compounds, comparing their performance against established alternatives and offering detailed experimental protocols for robust evaluation.

The Mechanistic Landscape of Quinazoline's Anticancer Activity

Quinazoline derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key regulators of cell proliferation, survival, and death.[1][5] A fundamental understanding of these pathways is crucial for designing and interpreting validation studies.

One of the most well-characterized mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[4] Dysregulation of EGFR signaling is a common driver of tumorigenesis, and its inhibition by quinazoline compounds can block downstream pathways like the MAPK and PI3K/AKT cascades, which are critical for cell growth and survival.[6] Other mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization, a process essential for cell division.[2][5]

Quinazoline_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects Quinazoline Novel Quinazoline Compound EGFR EGFR Quinazoline->EGFR Inhibition Tubulin Tubulin Quinazoline->Tubulin Inhibition PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Proliferation Decreased Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation

Figure 1: Simplified signaling pathway illustrating the potential mechanisms of action of novel quinazoline compounds.

In-Vitro Validation: A Multi-faceted Approach

A robust in-vitro validation strategy is the cornerstone of preclinical drug development. It allows for the initial screening and characterization of novel compounds in a controlled environment. Here, we compare the efficacy of two hypothetical novel quinazoline compounds, Q-001 and Q-002, against the well-established EGFR inhibitor, Gefitinib.

Assessing Cytotoxicity: The MTT Assay

The initial step in evaluating the antiproliferative potential of a compound is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinazoline compounds (Q-001, Q-002) and the reference compound (Gefitinib) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data: IC50 Values (µM) in A549 Cells

CompoundIC50 (µM)
Q-001 2.5
Q-002 8.1
Gefitinib 5.3

Interpretation: In this hypothetical example, Q-001 demonstrates a lower IC50 value than Gefitinib, suggesting it is more potent in inhibiting the proliferation of A549 cells in vitro. Q-002 shows lower potency compared to both Q-001 and Gefitinib.

Elucidating the Mechanism: Cell Cycle and Apoptosis Analysis

Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism. Flow cytometry is a powerful technique for analyzing the cell cycle distribution and the induction of apoptosis.[8]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.[9]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains cells with compromised membranes (late apoptotic or necrotic cells).[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Comparative Data: Cell Cycle Distribution and Apoptosis Induction in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Early Apoptosis (%)Late Apoptosis (%)
Vehicle 60.225.114.72.11.5
Q-001 25.815.358.9 28.7 15.4
Q-002 58.923.517.68.24.1
Gefitinib 75.1 10.214.715.68.9

Interpretation: Q-001 appears to induce a significant G2/M phase arrest and a substantial increase in both early and late apoptosis. This suggests a mechanism involving mitotic disruption, potentially through tubulin inhibition, and subsequent cell death. Gefitinib, as expected, causes a G0/G1 arrest, consistent with its role in blocking growth factor signaling. Q-002 shows minimal effects on the cell cycle and apoptosis at its IC50 concentration.

In_Vitro_Workflow Start Novel Quinazoline Compounds MTT MTT Assay (Cytotoxicity) Start->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot Decision Promising Candidate? Western_Blot->Decision Decision->Start No (Re-evaluate) In_Vivo In-Vivo Xenograft Model Decision->In_Vivo Yes

Figure 2: A typical in-vitro experimental workflow for validating novel antiproliferative compounds.

Probing the Molecular Target: Western Blot Analysis

To further dissect the mechanism of action at the molecular level, Western blotting is employed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[14][15][16]

Experimental Protocol: Western Blot

  • Protein Extraction: Treat A549 cells with the test compounds for a specified time, then lyse the cells to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[6][16]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, Cyclin B1, cleaved PARP, and a loading control like GAPDH).[17]

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[17]

Comparative Data: Protein Expression Changes in A549 Cells

Treatmentp-EGFRCyclin B1Cleaved PARP
Vehicle +++++++
Q-001 +++---+++
Q-002 +++++
Gefitinib -+++++

(+ indicates relative expression level, - indicates no/low expression)

Interpretation: The Western blot data for Q-001 shows a significant decrease in Cyclin B1, a key regulator of the G2/M transition, and a marked increase in cleaved PARP, a hallmark of apoptosis. This corroborates the flow cytometry findings. Interestingly, Q-001 does not appear to inhibit EGFR phosphorylation, suggesting a different primary target compared to Gefitinib. Gefitinib, as expected, strongly inhibits EGFR phosphorylation. Q-002 shows a slight reduction in p-EGFR but has minimal impact on the other markers.

In-Vivo Validation: The Xenograft Mouse Model

Promising candidates from in-vitro studies must be validated in a living organism to assess their efficacy and potential toxicity in a more complex physiological environment.[18] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model for this purpose.[18][19][20]

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups.

  • Compound Administration: Administer the test compounds (Q-001 and Gefitinib) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period.

  • Tumor Volume and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Comparative Data: Tumor Growth Inhibition in A549 Xenografts

TreatmentAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle 1250-
Q-001 (20 mg/kg) 37570
Gefitinib (50 mg/kg) 62550

Interpretation: In this hypothetical in-vivo study, Q-001 demonstrates superior tumor growth inhibition compared to Gefitinib, even at a lower dose. This suggests that Q-001 is a highly promising candidate for further preclinical development.

In_Vivo_Decision In_Vitro_Data Promising In-Vitro Data (e.g., Q-001) Xenograft Xenograft Model (Efficacy & Toxicity) In_Vitro_Data->Xenograft Pharmacokinetics Pharmacokinetics (ADME) In_Vitro_Data->Pharmacokinetics Lead_Optimization Lead Optimization Xenograft->Lead_Optimization Pharmacokinetics->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Figure 3: Decision-making workflow for advancing a compound from in-vitro to in-vivo studies and beyond.

Conclusion: A Rigorous Path to Novel Therapeutics

The validation of novel quinazoline compounds requires a systematic and multi-pronged approach. This guide has outlined a comprehensive strategy, from initial in-vitro screening to in-vivo efficacy studies, providing a framework for the objective comparison of new chemical entities. By combining cytotoxicity assays, detailed mechanistic studies, and robust in-vivo models, researchers can confidently identify and advance the most promising candidates for the next generation of cancer therapeutics. The hypothetical data presented for Q-001 illustrates the successful application of this workflow, identifying a compound with superior potency and a distinct mechanism of action compared to an established drug.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.).
  • CF®488A Annexin V and PI Apoptosis Kit - Biotium. (n.d.).
  • PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Novus Biologicals. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Biomolecules, 15(2), 210. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024).
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025).
  • Xenograft Models For Drug Discovery | Reaction Biology. (n.d.).
  • Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC - NIH. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023).
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
  • Antiproliferative assay: Significance and symbolism. (2025).
  • Cell Cycle Protocols - BD Biosciences. (n.d.).
  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed. (2022).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - MDPI. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide - Benchchem. (n.d.).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).
  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.).

Sources

A Comparative Guide to the Cytotoxicity of 2-Chloro-8-iodoquinazolin-4-amine Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved anticancer agents.[1] This guide provides a comprehensive technical overview and comparative analysis of the cytotoxic potential of a specific subset of these compounds: 2-Chloro-8-iodoquinazolin-4-amine and its analogs. As a senior application scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships (SAR) and mechanistic underpinnings that govern the anticancer activity of these promising molecules.

The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy

Quinazoline and its oxidized form, quinazolinone, are heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, most notably in the realm of cancer therapeutics.[2] Their structural versatility allows for targeted modifications, leading to the development of potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] A significant number of FDA-approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core, underscoring its importance in drug discovery.[1] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[3]

The core structure of this compound presents three key positions for chemical modification (C2, C4, and C8), each offering an opportunity to modulate the compound's pharmacological properties, including its cytotoxicity, selectivity, and pharmacokinetic profile. The presence of a halogen at the C8 position, in this case, iodine, is a strategic modification that can influence the molecule's binding affinity and overall biological activity.[4]

Comparative Cytotoxicity of this compound Analogs

The true potential of a chemical scaffold in drug discovery is unveiled through the systematic synthesis and evaluation of its analogs. This process, known as structure-activity relationship (SAR) analysis, allows researchers to identify the chemical moieties responsible for a compound's biological activity and to optimize its properties.

A study by Barbosa et al. provides crucial insights into the cytotoxicity of 4-anilinoquinazoline derivatives synthesized from 4-chloro-8-iodoquinazoline.[5][6] The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs against human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines.

Compound IDR (Substitution on aniline ring)HCT-116 IC50 (µM)T98G IC50 (µM)
10b 4-OMe2.82.0
10d 3-OMe> 5041.2
10f 2-OMe> 50> 50
10i 4-F40.531.5
10j 3-F> 50> 50
10k 2-F20.315.8
Doxorubicin (Control) -0.050.1
Data synthesized from Barbosa et al. (2021).[5][6]

From this data, several key SAR insights can be drawn:

  • Position of the Methoxy Group: A methoxy group at the para-position (Compound 10b ) of the aniline ring confers the highest potency among the tested analogs, with IC50 values in the low micromolar range against both cell lines.[5][6] Shifting the methoxy group to the meta-position (Compound 10d ) or ortho-position (Compound 10f ) leads to a dramatic loss of activity.[5][6]

  • Influence of Fluorine Substitution: Fluorine substitution is generally less favorable than a para-methoxy group. A fluoro group at the ortho-position (Compound 10k ) shows moderate activity, while meta- (Compound 10j ) and para- (Compound 10i ) substitutions result in significantly weaker cytotoxicity.[5][6]

These findings underscore the critical role of the substituent's nature and position on the 4-anilino moiety in determining the cytotoxic potential of this class of compounds.

Unraveling the Mechanism of Action: Induction of Apoptosis

A crucial aspect of cancer drug development is understanding how a compound exerts its cytotoxic effects. Many effective anticancer agents, including numerous quinazoline derivatives, induce programmed cell death, or apoptosis, in cancer cells.[7][8] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells and is a desirable mechanism of action for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.[8]

The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Quinazoline derivatives have been shown to trigger apoptosis through both routes.[8]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 Caspase37_I Caspase-3, -7 Caspase8->Caspase37_I Apoptosis_E Apoptosis Caspase37->Apoptosis_E Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase37_I Caspase9->Caspase37_I Apoptosis_I Apoptosis Caspase37_I->Apoptosis_I Quinazoline Quinazoline Analog Quinazoline->DeathReceptor Induces Quinazoline->Mitochondrion Induces stress Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with Compound Analogs Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary SAR data for its 4-anilino derivatives highlight the importance of specific substitutions for achieving potent cytotoxicity. The likely mechanism of action, induction of apoptosis, aligns with the desired characteristics of an effective cancer therapeutic.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with modifications at the C2, C4, and C8 positions to further elucidate the SAR.

  • Broader Cytotoxicity Screening: Testing promising analogs against a larger panel of cancer cell lines representing different tumor types to assess their spectrum of activity and potential for selective toxicity.

  • In-depth Mechanistic Studies: Investigating the precise molecular mechanisms of action, including the specific apoptotic pathways involved, effects on the cell cycle, and potential inhibition of key protein kinases.

  • In Vivo Efficacy Studies: Evaluating the most potent and selective analogs in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.

By systematically building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the quinazoline scaffold in the ongoing fight against cancer.

References

  • Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1045-1073. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, A. M., & El-Azab, A. S. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 62(3), 1-20. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 528. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(16), 4950. [Link]

  • Yadav, P., & Kumar, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(35), 21549-21573. [Link]

  • Popa, A., Gherghiceanu, F., & Sarbu, M. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Insuasty, A., Castillo, J., Becerra, D., Rojas, H., Abonia, R., Insuasty, B., & Quiroga, J. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26369-26381. [Link]

  • Insuasty, A., Castillo, J., Becerra, D., Rojas, H., Abonia, R., Insuasty, B., & Quiroga, J. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26369-26381. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • Barbosa, M. V. S., de Freitas, R. P., & da Silva, A. D. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • ResearchGate. (n.d.). IC50 value of compounds on each cell line. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Qaisi, J. A., & El-Awady, R. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Bioorganic Chemistry, 116, 105333. [Link]

  • Kumar, A., Srivastava, K., & Kumar, S. R. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3929-3932. [Link]

  • Ding, H., Zhang, S., & Li, Y. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(9), 2361-2373. [Link]

  • ResearchGate. (n.d.). Induction of cell cycle arrest and apoptosis in Compound C treated.... Retrieved from [Link]

  • Neupane, R., Malla, S., Abou-Dahech, M. S., Balaji, S., Kumari, S., Tang, Y., ... & Tiwari, A. K. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Retrieved from [Link]

  • Kumar, A., Srivastava, K., & Kumar, S. R. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3929-3932. [Link]

  • ResearchGate. (n.d.). Abstract 5656: Design and development of novel anticancer dimethoxyquinazoline-4-amine analog, DW-8, against colorectal cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Retrieved from [Link]

  • Uekusa, T., Tanii, M., & Taira, T. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(5), 3747-3752. [Link]

  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against.... Retrieved from [Link]

  • Barbosa, M. V. S., de Freitas, R. P., & da Silva, A. D. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

Sources

A Senior Application Scientist's Guide to Comparing EGFR/VEGFR-2 Inhibition Profiles of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of targeted cancer therapy, the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a powerful strategy. This approach simultaneously curbs tumor cell proliferation and chokes off the blood supply essential for tumor growth and metastasis.[1][2] The quinazoline scaffold has proven to be a versatile and highly effective core structure for designing potent tyrosine kinase inhibitors (TKIs).[3][4][5]

This guide provides a comparative analysis of various quinazoline derivatives, moving beyond a simple catalog of data. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative data. Our goal is to equip you with the knowledge to critically evaluate and compare the inhibition profiles of these important compounds.

The Rationale for Dual EGFR/VEGFR-2 Inhibition

Targeting a single signaling pathway in cancer is often met with the development of resistance. Tumors are complex and adaptable systems, frequently activating alternative pathways to survive.

  • EGFR Signaling: The EGFR pathway is a critical driver of cell proliferation, survival, and differentiation.[6] Its overexpression or mutation is a hallmark of many cancers, including non-small cell lung cancer and colon cancer, making it a prime therapeutic target.[6][7]

  • VEGFR-2 Signaling: VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels.[8][9] Tumors require a dedicated blood supply to grow beyond a few millimeters, and by inhibiting VEGFR-2, we can effectively starve them of essential nutrients and oxygen.[10][11]

By inhibiting both pathways, quinazoline-based TKIs can exert a synergistic anti-tumor effect: a direct cytostatic or cytotoxic effect on the tumor cells via EGFR inhibition, and an anti-angiogenic effect via VEGFR-2 inhibition.[1] This dual blockade can potentially overcome resistance mechanisms and lead to more durable clinical responses.

Mechanism of Action at the Kinase Domain

Both EGFR and VEGFR-2 are receptor tyrosine kinases. Their intracellular domains contain an ATP-binding pocket. Quinazoline derivatives are designed to act as ATP-competitive inhibitors.[3] The core quinazoline structure mimics the adenine ring of ATP, allowing it to bind within this pocket. This binding event prevents the kinase from phosphorylating its downstream substrates, thereby blocking the entire signaling cascade.[5]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway cluster_Inhibitor Point of Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2_dimer->PLC_PKC_MAPK Angiogenesis Angiogenesis, Permeability PLC_PKC_MAPK->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_dimer Blocks ATP Binding Site Quinazoline->VEGFR2_dimer Blocks ATP Binding Site

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by quinazoline derivatives.

Comparative Analysis of Quinazoline Derivatives

The efficacy and selectivity of quinazoline inhibitors are highly dependent on the specific chemical moieties attached to the core scaffold. Below, we compare several key derivatives, from clinically approved drugs to novel synthesized compounds, to illustrate these differences.

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Key Structural Features & Insights
Vandetanib 500[12]40[12]Clinically approved. Shows a preference for VEGFR-2 over EGFR. The methoxy group and bromine substitution are key for its activity.[13][14]
Cabozantinib N/A0.035[15]Primarily a potent MET and VEGFR-2 inhibitor. While quinazoline-related, its primary targets differ, highlighting scaffold versatility.[15][16][17]
Compound 4e 69.4[18]189[18]A novel derivative showing a slight preference for EGFR. The ethyl acetate fragment was identified as crucial for its anticancer efficacy.[18]
Compound 5 61.2[19]192[19]A novel quinazolinone derivative with potent EGFR inhibitory activity and moderate activity against VEGFR-2.[19]
Compound 9b N/A19.3 - 66.4 (cell-based nM)A novel derivative identified as a highly effective VEGFR-2 inhibitor, with cytotoxic activity exceeding that of Sorafenib in certain cell lines.[20]
Compound 10a Potent (not quantified)Potent (not quantified)Designed for hypoxia-selectivity by introducing a 3-nitro-1,2,4-triazole group. Showed enhanced anti-proliferative activity under hypoxic conditions.[21]
Compound 15b 150[1]1810[1]A 4-anilinoquinazoline-acylamino derivative with a clear preference for EGFR inhibition.[1]

Note: IC₅₀ values can vary between different assay conditions (e.g., ATP concentration). Data is presented for comparative purposes based on cited literature.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective dual inhibitors is a process of meticulous chemical modification. SAR studies reveal critical patterns:

  • 4-Anilino Substitution: This position is paramount for activity. Modifications to the aniline ring directly influence the inhibitor's interaction with the kinase domain. Small hydrophobic substituents like chlorine (-Cl) or methyl (-CH₃) can enhance inhibitory activity toward both EGFR and VEGFR-2.[22]

  • Linker Groups: The choice of a linker between the quinazoline core and other moieties can be favorable. For example, longer chain linkers have been found to improve inhibitory activity.[22]

  • Electron-Withdrawing vs. Donating Groups: The electronic properties of substituents play a key role. The presence of two electron-withdrawing groups on a terminal benzene ring has been shown to increase inhibitory activity for both EGFR and VEGFR-2.[22]

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This is achieved through the rigorous use of controls, which confirm that the assay is performing as expected and that the observed effects are specific to the compound being tested.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant kinase. We will use the ADP-Glo™ Kinase Assay format as a representative example, as it is widely used for its high sensitivity and robustness.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinazoline derivative against recombinant EGFR and VEGFR-2 kinases.

Caption: Workflow for a cell-based proliferation (MTS/MTT) assay.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding:

    • Rationale: The choice of cell line is critical. For assessing EGFR inhibition, use a line known to overexpress or be dependent on EGFR signaling (e.g., A549 non-small cell lung cancer). [23]For VEGFR-2, which is primarily expressed on endothelial cells, Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard. [14][24] * Procedure: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours to allow them to attach. [23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete growth medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO). [23]

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a 5% CO₂ incubator. [23]

  • Viability Measurement (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well. This reagent is converted by metabolically active (i.e., living) cells into a colored formazan product.

    • Incubate for 1-4 hours, protected from light, until a clear color change is visible. [23] * Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Controls Validation: The vehicle control represents 100% cell growth. A positive control inhibitor should show expected potency.

    • GI₅₀ Calculation: Normalize the absorbance data to the vehicle control. Plot the percentage of cell growth inhibition against the log of the compound concentration and use a non-linear regression model to calculate the GI₅₀.

Conclusion

The quinazoline scaffold is a cornerstone in the development of tyrosine kinase inhibitors. The ability to modify this core structure allows for the fine-tuning of inhibitory profiles, leading to the creation of potent dual inhibitors of EGFR and VEGFR-2. As demonstrated, compounds like Vandetanib show a clear clinical precedent, while novel derivatives continue to push the boundaries of potency and selectivity. [18][19][21] A rigorous, comparative evaluation using standardized and well-controlled biochemical and cell-based assays is essential for identifying the most promising candidates for further development. By understanding the underlying mechanisms, the structure-activity relationships, and the critical details of experimental validation, researchers can more effectively navigate the complex but rewarding path of anticancer drug discovery.

References

  • Gao, J., et al. (2014). Cabozantinib Suppresses Tumor Growth and Metastasis in Hepatocellular Carcinoma by a Dual Blockade of VEGFR2 and MET. Clinical Cancer Research, 20(11), 2959–70. [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis, characterization, biological evaluation and molecular docking of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. Journal of Molecular Structure, 1265, 133425. [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). LENVIMA HCP Site. [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). LENVIMA. [Link]

  • Wedge, S. R., et al. (2005). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. International Journal of Cancer, 116(5), 784-93. [Link]

  • Gomha, S. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20, 2439–2454. [Link]

  • Moga, M. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(21), 7586. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(11), 105241. [Link]

  • Wedge, S. R., et al. (2005). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. International Journal of Cancer, 116(5). [Link]

  • Zhang, J., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 8(1), 17424. [Link]

  • Exelixis, Inc. (2012). Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis. Exelixis News Release. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate? Patsnap Synapse. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(12), 2298–308. [Link]

  • Cruet-Hennequart, S., et al. (2017). Dual inhibition using cabozantinib overcomes HGF/MET signaling mediated resistance to pan-VEGFR inhibition in orthotopic and metastatic neuroblastoma tumors. Oncotarget, 8(5), 8386–8401. [Link]

  • MIMS Hong Kong. (n.d.). Lenvima Mechanism of Action. MIMS. [Link]

  • Qingmu. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. Qingmu Pharmaceutical. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

  • Ciardiello, F. (2007). Vandetanib, A Dual Inhibitor of VEGFR and EGFR Tyrosine Kinase Activity. Recent Results in Cancer Research, 176, 53-63. [Link]

  • Kumar, A., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Asian Journal of Pharmaceutical and Clinical Research, 17(12). [Link]

  • Geyer, C. E., & Lilenbaum, R. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Clinical Cancer Research, 17(18), 5858-63. [Link]

  • Liu, Y., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 112, 125-39. [Link]

  • Wei, W., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(36), 26325-26339. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 14, 26325-26339. [Link]

  • Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(5), 1045-1075. [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

  • Al-Warhi, T., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59665. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Varshney, A., et al. (2021). A Novel Bispecific Antibody Targeting EGFR and VEGFR2 Is Effective against Triple Negative Breast Cancer via Multiple Mechanisms of Action. Cancers, 13(5), 1039. [Link]

  • Alam, M. M., et al. (2020). Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma. Cancer Science, 111(11), 4052-4064. [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[16][19][25]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 113, 105000. [Link]

  • Jura, N., et al. (2011). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Annual Review of Pharmacology and Toxicology, 51, 359-381. [Link]

Sources

A Comparative Guide to the Molecular Docking of 2-Chloro-8-iodoquinazolin-4-amine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 2-Chloro-8-iodoquinazolin-4-amine analogs within the active sites of key oncogenic kinases. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural rationale for the inhibitory potential of this scaffold and offers a framework for designing future kinase inhibitors with enhanced potency and selectivity. We will explore the critical interactions that govern ligand binding, the influence of substitutions on the quinazoline core, and provide a robust, validated protocol for conducting similar in silico studies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and clinical-stage kinase inhibitors.[1][2] Its rigid bicyclic structure provides an excellent platform for the strategic placement of functional groups that can engage with key residues in the ATP-binding pocket of kinases.[3][4][5] Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[6][7] The 4-aminoquinazoline core, in particular, has been extensively utilized in the development of inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two key players in tumor growth and angiogenesis.[1][7][8]

This guide focuses on the specific scaffold of this compound. The rationale for investigating this particular arrangement of substituents lies in the potential for multi-point interactions within the kinase active site, aiming to enhance both affinity and selectivity. The 4-amino group is crucial for forming a key hydrogen bond with the hinge region of the kinase, a characteristic interaction for many Type I kinase inhibitors. The 2-chloro substituent can modulate the electronic properties of the quinazoline ring and potentially engage in halogen bonding or occupy a small hydrophobic pocket. The 8-iodo substitution is of particular interest, as modifications at this position have been shown to improve potency and introduce novel interactions with the kinase active site.[9][10] A computational study has even highlighted that a chloro substituent at the 8-position was a common feature among potent kinase inhibitor candidates.[11]

The Rationale for a Comparative Docking Study

A comparative molecular docking study is a powerful computational tool that allows for the prediction and analysis of ligand binding modes and affinities within a protein's active site. By comparing the docking of a series of analogs, we can elucidate the structure-activity relationships (SAR) that govern their inhibitory potential. This in silico approach offers several advantages:

  • Rational Drug Design: It provides a structural basis for designing new analogs with improved potency and selectivity.[12][13]

  • Hypothesis Generation: It allows for the formulation of testable hypotheses regarding the importance of specific functional groups and their interactions.

  • Prioritization of Compounds: It enables the prioritization of a large library of virtual or synthesized compounds for further experimental testing, thereby saving time and resources.

In this guide, we will compare the docking of this compound analogs in the active sites of EGFR and VEGFR-2, two well-validated cancer targets. This comparison will shed light on the potential for developing dual inhibitors or, conversely, achieving selectivity for one kinase over the other.

Methodology: A Validated Molecular Docking Protocol

Scientific integrity is paramount in computational studies. Therefore, a rigorous and validated docking protocol is essential to ensure the reliability of the results. The following step-by-step methodology outlines a best-practice approach for molecular docking studies of kinase inhibitors.

Software and Force Fields

A variety of software packages are available for molecular docking. For this guide, we will reference a workflow that can be implemented using widely accepted programs such as AutoDock, Glide, or GOLD. The choice of force field (e.g., AMBER, CHARMm, OPLS) is also critical and should be appropriate for protein-ligand interactions.

Protein Preparation
  • Obtain Crystal Structure: Download the crystal structures of the target kinases (e.g., EGFR and VEGFR-2) from the Protein Data Bank (PDB). Select structures with a co-crystallized ligand to aid in defining the binding site and for validation.

  • Pre-processing: Remove water molecules and any non-essential ions. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: Draw the this compound analogs in a 2D chemical drawing program and convert them to 3D structures.

  • Ligand Optimization: Perform a thorough geometry optimization and energy minimization of each ligand using a suitable quantum mechanical or molecular mechanics method.

  • Tautomer and Ionization States: Generate possible tautomers and ionization states for each ligand at physiological pH.

Docking and Scoring
  • Grid Generation: Define the docking grid box around the active site of the kinase, typically centered on the co-crystallized ligand. The grid size should be sufficient to accommodate the ligands of interest.

  • Docking Simulation: Perform the docking of each ligand into the prepared protein active site using a validated docking algorithm.

  • Scoring: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity.

Validation of the Docking Protocol

To ensure the docking protocol can reliably reproduce experimentally observed binding modes, a validation step is crucial. This is typically done by redocking the co-crystallized ligand back into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Comparative Docking Analysis: this compound Analogs in EGFR and VEGFR-2 Active Sites

This section presents a comparative analysis based on published docking studies of quinazoline derivatives in EGFR and VEGFR-2 active sites. While direct, head-to-head experimental data for a series of this compound analogs is not available in a single study, we can synthesize findings from multiple sources to understand the key structural determinants of binding.

Key Interactions in the Kinase Hinge Region

A conserved feature of Type I kinase inhibitors is the formation of one or more hydrogen bonds with the backbone of the hinge region, which connects the N- and C-lobes of the kinase domain. For 4-aminoquinazolines, the N1 atom of the quinazoline ring and the 4-amino group are critical for this interaction.

  • EGFR: The 4-amino group of the quinazoline scaffold typically forms a hydrogen bond with the backbone nitrogen of Met793. The N1 of the quinazoline ring can also accept a hydrogen bond from the same residue.

  • VEGFR-2: Similarly, the 4-aminoquinazoline core interacts with the hinge region of VEGFR-2, forming a hydrogen bond with the backbone of Cys919.

The consistent observation of this hinge-binding motif across numerous studies underscores its importance for the inhibitory activity of this class of compounds.

The Role of the 2-Chloro Substituent

The 2-position of the quinazoline ring points towards the solvent-exposed region of the ATP-binding site. A chloro-substituent at this position can have several effects:

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinazoline ring system, potentially affecting its interaction with the hinge region.

  • Steric and Hydrophobic Interactions: The chloro group can occupy a small hydrophobic pocket near the hinge region, contributing to the overall binding affinity.

  • Halogen Bonding: In some cases, the chlorine atom may participate in halogen bonding with a suitable acceptor atom on the protein.

Impact of the 8-Iodo Substitution

The C8 position of the quinazoline ring is located in a region of the active site that can be exploited to enhance potency and selectivity.

  • Novel Interactions: An iodo-substituent at the C8 position is a large, hydrophobic group that can form favorable van der Waals interactions with hydrophobic residues in a pocket adjacent to the primary ATP-binding site. Studies on other 8-substituted quinazolines have shown that bulky groups at this position can engage in new interactions, leading to improved affinity.[9]

  • Halogen Bonding: The iodine atom is a strong halogen bond donor and can form a stabilizing interaction with a Lewis basic residue in the active site.

  • Selectivity: The nature of the pocket around the C8 position can vary between different kinases. Therefore, strategic substitution at this position can be a key determinant of selectivity. For instance, in a study on Aurora A kinase, an 8-fluoro substituent was shown to have a significant positive impact on binding.[10]

The 4-Anilino Moiety and Substituent Effects

The 4-anilino group is a common feature in many quinazoline-based kinase inhibitors and extends into a deeper hydrophobic pocket of the active site. Substitutions on the aniline ring can significantly impact the potency and selectivity of the inhibitor.

  • Hydrophobic Interactions: The phenyl ring itself engages in hydrophobic interactions with residues lining this pocket.

  • Hydrogen Bonding: Substituents on the aniline ring can form additional hydrogen bonds with residues at the back of the pocket, such as a conserved threonine residue.

  • Modulating Solubility and Pharmacokinetics: The nature of the substituents on the aniline ring can also be used to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability.

Data Presentation and Comparison

To facilitate a clear comparison, the following tables summarize key data from various studies on quinazoline-based kinase inhibitors.

Table 1: Comparison of IC50 Values for Representative Quinazoline-Based Kinase Inhibitors

Compound ScaffoldKinase TargetIC50 (nM)Reference
4-AnilinoquinazolineEGFR1.8 - 60.1[1]
2-Chloro-4-anilino-quinazolineEGFRVaries with aniline substitution[8]
2-Chloro-4-anilino-quinazolineVEGFR-2Varies with aniline substitution[8]
8-Fluoro-quinazolineAurora APotent Inhibition[10]
8-Nitro/Diol-quinazolin-4-oneTankyrase 214 - 65[9]

Table 2: Key Interacting Residues for Quinazoline Inhibitors in Kinase Active Sites

KinaseHinge Region ResidueOther Key Residues
EGFR Met793Leu718, Val726, Ala743, Lys745, Thr790, Cys797, Leu844, Thr854
VEGFR-2 Cys919Leu840, Val848, Ala866, Lys868, Glu885, Leu889, Val916, Cys1045, Phe1047

Experimental Protocols and Workflows

Detailed Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Crystal Structure (PDB) Prot_Prep 2. Protein Preparation (Add H, Assign Protonation States) PDB->Prot_Prep Grid 4. Grid Generation (Define Active Site) Prot_Prep->Grid Lig_Prep 3. Ligand Preparation (2D to 3D, Optimize Geometry) Dock 5. Molecular Docking Lig_Prep->Dock Grid->Dock Redock 6. Validation (Redocking) RMSD < 2.0 Å Dock->Redock Score 7. Scoring and Ranking Redock->Score Pose_Analysis 8. Pose Analysis (Interactions, Binding Mode) Score->Pose_Analysis SAR 9. Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR

Caption: A generalized workflow for molecular docking studies of kinase inhibitors.

Kinase Active Site Interaction Diagram

G cluster_kinase Kinase Active Site cluster_ligand This compound Analog Hinge Hinge Region (e.g., Met793 in EGFR) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 (near C8) Solvent_Front Solvent Front Gatekeeper Gatekeeper Residue Quinazoline_Core Quinazoline Core Quinazoline_Core->Hinge H-Bond Amino_4 4-Amino Group Amino_4->Hinge H-Bond Chloro_2 2-Chloro Group Chloro_2->Solvent_Front Interaction Iodo_8 8-Iodo Group Iodo_8->Hydrophobic_Pocket_2 Hydrophobic/Halogen Interaction Anilino_4 4-Anilino Moiety Anilino_4->Hydrophobic_Pocket_1 Hydrophobic Interaction

Caption: A schematic of the key interactions of a this compound analog in a kinase active site.

Conclusion and Future Directions

The in silico analysis presented in this guide strongly supports the potential of the this compound scaffold as a promising starting point for the design of novel kinase inhibitors. The key takeaways are:

  • The 4-aminoquinazoline core is an effective hinge-binding motif for both EGFR and VEGFR.

  • The 2-chloro substituent can contribute to binding affinity through hydrophobic or halogen bonding interactions.

  • The 8-iodo group is a particularly interesting feature that can be exploited to gain potency and selectivity by interacting with a secondary hydrophobic pocket.

  • Substitutions on the 4-anilino moiety are crucial for optimizing interactions within the deeper hydrophobic pocket and for fine-tuning the overall properties of the inhibitor.

Future work should focus on the synthesis and experimental validation of a focused library of this compound analogs. This would involve in vitro kinase assays to determine their IC50 values against a panel of kinases, including EGFR and VEGFR, as well as cellular assays to assess their anti-proliferative activity. The experimental data would then be used to refine the docking models and further guide the design of next-generation inhibitors with improved therapeutic profiles.

References

  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

  • Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Odesa I. I. Mechnikov National University. [Link]

  • Rational Computational Study for New Kinase Inhibitors. Science Publishing Group. [Link]

  • Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors. PubMed. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. PubMed. [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. National Institutes of Health. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Latin American Journal of Pharmacy. [Link]

  • Structures of quinazoline derivatives 7 and 8. ResearchGate. [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-8-iodoquinazolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-8-iodoquinazolin-4-amine, a halogenated heterocyclic compound.

Understanding the Hazard Profile

This compound is a halogenated organic compound. The presence of both chlorine and iodine atoms, coupled with the quinazolinamine core, suggests a profile of potential biological activity and environmental persistence. Based on data from structurally similar compounds, we can infer the following potential hazards:

  • Toxicity: Quinazolinamine derivatives can exhibit varying levels of toxicity. It is prudent to treat this compound as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4]

Given these potential hazards, this compound must be managed as hazardous waste .

Core Principles of Disposal

The disposal of this compound is governed by the following fundamental principles:

  • Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[5][6] This is due to the specific requirements for their treatment, primarily high-temperature incineration.[5][7]

  • Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent accidental release.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound for any purpose, including disposal, the following minimum PPE should be worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and accidental eye contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of any dusts or vapors, especially when handling the solid compound.[2]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container:

    • For solid waste, use a wide-mouth, sealable container made of a chemically resistant material like high-density polyethylene (HDPE).

    • For liquid waste (e.g., contaminated solvents), use a sealable, chemically resistant bottle.

    • Ensure the container has a secure, leak-proof cap.[6]

  • Properly Label the Container:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date accumulation started and the primary hazards (e.g., "Toxic," "Irritant").

    • Follow your institution's specific labeling requirements.

Step 2: Waste Segregation and Collection
  • Pure Compound and Contaminated Solids:

    • Carefully transfer any unused or waste this compound solid into the designated halogenated waste container.

    • Place any grossly contaminated disposable items, such as weighing paper, gloves, and paper towels, into the same container.

    • Avoid mixing with non-halogenated waste.[5]

  • Contaminated Solvents:

    • If this compound is dissolved in a solvent for a reaction, the resulting solution and any subsequent solvent rinses must be collected as halogenated liquid waste.

    • Do not mix halogenated and non-halogenated solvent waste.[6]

  • Empty Containers:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinseate is considered hazardous and must be collected as halogenated liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

    • Once properly rinsed, the container can often be disposed of in the regular trash after defacing the label. Consult your EHS department for confirmation.

Step 3: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be away from general traffic and incompatible materials.

  • Arrange for Pickup:

    • Once the container is full or has been in storage for a specified period (check with your EHS for time limits), arrange for a hazardous waste pickup through your institution's EHS department.

  • Ultimate Disposal Method:

    • This compound, as a halogenated organic compound, will be disposed of via high-temperature incineration at a licensed hazardous waste facility.[5][7] This process is necessary to ensure the complete destruction of the compound and to manage the resulting acidic gases (HCl and HI) through scrubbing systems.[7]

Chemical Incompatibilities

When preparing for disposal, it is crucial to avoid mixing this compound waste with incompatible materials. Based on the general reactivity of similar compounds, avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Strong Bases: Can cause decomposition or reaction.[2]

  • Acids: Avoid mixing with strong acids unless part of a specific neutralization protocol under controlled conditions.

Emergency Procedures

In the event of a spill or exposure during the disposal process, follow these immediate steps:

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, contact your institution's emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Taylor, M. L., & Allen, C. C. (2000). Destruction of halogenated organics with hydrothermal processing. AIP Conference Proceedings, 504(1), 933-936. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • Krenkel, H. B., & Wakelin, A. (1999). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Oppelt, E. T. (1987). Incineration of hazardous waste: a critical review. Journal of the Air Pollution Control Association, 37(5), 558-586. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]

  • U.S. Congress, Office of Technology Assessment. (1986). Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

Sources

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2-Chloro-8-iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guidelines are based on the known hazards of analogous compounds, including halogenated aromatic amines and quinazolines. It is imperative to treat 2-Chloro-8-iodoquinazolin-4-amine as a potentially hazardous substance and to conduct a thorough risk assessment before commencing any work.

I. Hazard Assessment and Triage: Understanding the Risks

The structure of this compound suggests several potential hazards that must be managed. The presence of chloro and iodo groups on the aromatic ring system, combined with an amine functional group, points to the following potential risks:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[3][4][5] Halogenated compounds can also exhibit toxicity.

  • Irritation: Similar chlorinated quinazolines are classified as skin and eye irritants.[6][7] It is prudent to assume that this compound will have similar properties.

  • Sensitization: Repeated exposure to some chemical compounds can lead to allergic reactions.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles or Full-Face Shield- Chemical-Resistant Gloves (Nitrile, double-gloved)- Lab Coat- Respiratory Protection (N95 or higher, in a ventilated enclosure)To prevent inhalation of fine particles and protect eyes and skin from accidental contact.
Solution Preparation and Handling - Chemical Splash Goggles or Full-Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Chemical-Resistant Apron over Lab Coat- Work in a Fume HoodTo protect against splashes of the compound in solution and to prevent inhalation of any vapors.
Reaction Work-up and Purification - Chemical Splash Goggles and Full-Face Shield- Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Apron over Lab Coat- Work in a Fume HoodProvides enhanced protection during procedures with a higher risk of splashes and spills.
Emergency Spill Response - Self-Contained Breathing Apparatus (SCBA) or equivalent- Fully Encapsulating Chemical Protective Suit (Level A or B)[9]- Heavy-Duty Chemical-Resistant Gloves and BootsFor high-risk exposures, maximum protection is necessary to prevent severe health effects.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is crucial for minimizing the risk of exposure. The following diagram and steps outline a safe handling protocol for a typical laboratory synthesis and purification workflow involving this compound.

handling_workflow cluster_prep Preparation Phase cluster_handling Handling and Reaction Phase cluster_workup Work-up and Purification Phase cluster_disposal Waste Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials prep_emergency Locate Emergency Equipment (Spill Kit, Eyewash, Shower) prep_materials->prep_emergency weigh Weigh Compound in a Ventilated Enclosure prep_emergency->weigh dissolve Dissolve in Solvent within Fume Hood weigh->dissolve react Perform Reaction Under Inert Atmosphere (if required) dissolve->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction Carefully monitor->quench extract Perform Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify segregate Segregate Halogenated and Non-Halogenated Waste purify->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store Waste in a Designated Satellite Accumulation Area label_waste->store_waste

Caption: A typical laboratory workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Always don the appropriate PPE before entering the laboratory.[3]

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the fume hood.

    • Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.

  • Handling and Reaction:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of dust.

    • Add solvents to the solid compound slowly and carefully to avoid splashing.

    • Conduct all subsequent reaction steps within the fume hood.

    • Use appropriate techniques for monitoring the reaction to minimize exposure.

  • Work-up and Purification:

    • Quench the reaction cautiously, as exothermic reactions can occur.

    • During extractions, vent the separatory funnel frequently to release any pressure buildup.

    • When concentrating the product, use a rotary evaporator with a cold trap to capture volatile organic compounds.

IV. Disposal Plan: Responsible Management of Hazardous Waste

Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.[3]

waste_disposal_flow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection solid_waste Contaminated Solids (Gloves, Paper Towels, Silica Gel) solid_waste_container Solid Hazardous Waste solid_waste->solid_waste_container liquid_waste Liquid Waste Streams halogenated_liquid Halogenated Organic Waste (e.g., Dichloromethane solutions) liquid_waste->halogenated_liquid non_halogenated_liquid Non-Halogenated Organic Waste (e.g., Hexane, Ethyl Acetate solutions) liquid_waste->non_halogenated_liquid aqueous_waste Aqueous Waste liquid_waste->aqueous_waste labeled_halogenated Clearly Labeled Halogenated Waste Container halogenated_liquid->labeled_halogenated labeled_non_halogenated Clearly Labeled Non-Halogenated Waste Container non_halogenated_liquid->labeled_non_halogenated labeled_aqueous Clearly Labeled Aqueous Waste Container aqueous_waste->labeled_aqueous labeled_solid Clearly Labeled Solid Waste Container solid_waste_container->labeled_solid

Caption: Waste segregation and disposal workflow.

Disposal Protocol:

  • Segregation:

    • Halogenated Organic Waste: Any waste containing this compound or halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a designated "Halogenated Waste" container.[10][11]

    • Non-Halogenated Organic Waste: Solvents such as hexanes, ethyl acetate, and methanol should be collected in a separate "Non-Halogenated Waste" container.[12]

    • Aqueous Waste: Aqueous layers from extractions should be collected in an "Aqueous Waste" container after ensuring the pH is neutral.

    • Solid Waste: Contaminated consumables like gloves, paper towels, and silica gel should be placed in a designated "Solid Hazardous Waste" container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.

    • Keep waste containers closed except when adding waste.

    • Store waste in a designated satellite accumulation area away from general laboratory traffic.

  • Final Disposal:

    • Follow your institution's specific procedures for the final disposal of hazardous waste. Halogenated wastes are typically disposed of via incineration at high temperatures.[13]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with novel compounds like this compound, advancing scientific discovery while prioritizing personal and environmental well-being.

V. References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841.

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

  • (n.d.). hazardous waste segregation.

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

  • PubChem. (n.d.). 2-Chloro-8-iodo-3-methyl-quinazolin-4-one. Retrieved from [Link]

  • (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.

  • Enamine. (n.d.). SAFETY DATA SHEET - 4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline.

  • (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).

  • (2022). Guidelines for Solvent Waste Recycling and Disposal.

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. Retrieved from [Link]

  • (n.d.). SAFETY DATA SHEET afl.

  • Bohrium. (2022). quinazoline-assisted-ortho-halogenation-with-n-halosuccinimides-through-pd-ii-catalyzed-c-sp-2-h-activation.

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation | Request PDF.

  • Chemsrc. (2025). 2-chloro-N-methyl-quinazolin-4-amine. Retrieved from [Link]

  • (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

  • PubChemLite. (n.d.). 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-iodoquinazolin-4-amine
Reactant of Route 2
2-Chloro-8-iodoquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.